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  • Product: 3-(Dimethylamino)adamantan-1-ol hydrochloride
  • CAS: 149607-01-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Molecular Weight Dynamics and Analytical Profiling of 3-Amino-1-adamantanol Hydrochloride

Executive Summary In the development of active pharmaceutical ingredients (APIs), the stoichiometric fidelity of synthetic intermediates dictates the yield, purity, and scalability of the final drug product. 3-Amino-1-ad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of active pharmaceutical ingredients (APIs), the stoichiometric fidelity of synthetic intermediates dictates the yield, purity, and scalability of the final drug product. 3-Amino-1-adamantanol hydrochloride (CAS: 6240-03-5) is a critical adamantane-derived building block, universally recognized as the primary precursor in the synthesis of the antidiabetic drug Vildagliptin[1].

Understanding the precise molecular weight of this compound—203.71 g/mol [2]—and its behavior as a hydrochloride salt is paramount. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its analytical validation protocols, and its stoichiometric role in API manufacturing.

Physicochemical Profiling: The Causality of the Hydrochloride Salt

In industrial synthesis, adamantyl derivatives are rarely handled as free bases. The free base, 3-amino-1-adamantanol (CAS: 702-82-9), has a molecular weight of 167.25 g/mol [3]. However, primary amines on bulky aliphatic rings are prone to atmospheric oxidation and exhibit poor handling characteristics (e.g., hygroscopicity and static charge).

By converting the intermediate into its hydrochloride salt (CAS: 6240-03-5), manufacturers lock the molecule into a stable, highly ordered crystalline lattice[2]. This drastically improves shelf-life and solubility in polar protic solvents used during synthesis. Consequently, the molecular weight increases from 167.25 g/mol to 203.71 g/mol . Failing to account for this 21.8% mass difference during batch formulation leads to severe stoichiometric imbalances, starving the reaction of the nucleophile and generating critical impurities.

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
IUPAC Name 3-aminoadamantan-1-ol3-aminoadamantan-1-ol hydrochloride
CAS Number 702-82-96240-03-5
Molecular Formula C₁₀H₁₇NOC₁₀H₁₇NO · HCl (or C₁₀H₁₈ClNO)
Molecular Weight 167.25 g/mol 203.71 g/mol
Physical State SolidWhite to Off-White Crystalline Powder

Stoichiometric Dependency in Vildagliptin Synthesis

Vildagliptin is synthesized via a bimolecular nucleophilic substitution (Sₙ2) reaction. 3-Amino-1-adamantanol hydrochloride is reacted with 1-chloroacetyl-(S)-2-cyanopyrrolidine[1]. Because the adamantyl precursor is supplied as a hydrochloride salt (MW: 203.71 g/mol ), an equimolar amount of a mild base (such as K₂CO₃) must be introduced to the reaction mixture.

Causality of Base Addition: The base serves a dual purpose. First, it neutralizes the HCl counterion, liberating the nucleophilic free amine in situ. Second, it scavenges the newly formed HCl generated as a byproduct of the Sₙ2 coupling, preventing the newly synthesized Vildagliptin from protonating and halting the catalytic cycle.

SynthWorkflow A 3-Amino-1-adamantanol HCl (MW: 203.71 g/mol) B Base Addition (e.g., K2CO3) Neutralization A->B Deprotonation C Free Base Intermediate (MW: 167.25 g/mol) B->C E Nucleophilic Substitution (SN2) Reaction C->E D 1-Chloroacetyl-(S)-2-cyanopyrrolidine Coupling Partner D->E F Vildagliptin (API) (MW: 303.40 g/mol) E->F Purification

Workflow illustrating the stoichiometric conversion of 3-Amino-1-adamantanol HCl to Vildagliptin.

Orthogonal Analytical Validation of Molecular Weight

To ensure the integrity of the 203.71 g/mol molecular weight, an Application Scientist must employ a self-validating, bipartite analytical approach. Mass spectrometry confirms the intact adamantyl core, while argentometric titration quantifies the chloride counterion, proving the 1:1 molar ratio.

Protocol A: Electrospray Ionization Mass Spectrometry (ESI-MS)

Purpose: To confirm the mass of the 3-amino-1-adamantanol free base cation[1]. Causality: ESI is a soft ionization technique. In positive ion mode, the hydrochloride salt readily dissociates. The basic primary amine accepts a proton to form a stable [M+H]⁺ ion, while the chloride counterion is stripped away. This allows for precise determination of the adamantyl core without fragmentation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 3-Amino-1-adamantanol HCl in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Rationale: Formic acid ensures complete protonation of the amine.

  • Injection: Introduce the sample via direct infusion at a flow rate of 10 µL/min into the ESI source.

  • Ionization Parameters: Set the instrument to Positive Ion Mode (ESI+). Apply a capillary voltage of 3.0 kV and a desolvation temperature of 250°C.

  • Data Acquisition & Validation: Scan the quadrupole mass analyzer from m/z 100 to 300.

  • System Validation: The protocol is validated when the base peak appears at m/z 168.1 , corresponding to the [C₁₀H₁₇NO + H]⁺ cation.

Protocol B: Potentiometric Argentometric Titration

Purpose: To confirm the presence of the chloride counterion, validating the total molecular weight of 203.71 g/mol . Causality: Mass spectrometry alone cannot easily quantify the counterion stoichiometry in a single run. Titrating the chloride ion ensures the bulk material is the true hydrochloride salt and not a mixture of free base and salt.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 200.0 mg of the 3-Amino-1-adamantanol HCl powder using an analytical balance.

  • Dissolution: Dissolve the powder in 50 mL of deionized water. Add 2 mL of 2M Nitric Acid. Rationale: Nitric acid prevents the precipitation of silver carbonate or silver hydroxide, ensuring only silver chloride precipitates.

  • Titration: Titrate the solution with a standardized 0.1 M Silver Nitrate (AgNO₃) solution using an autotitrator equipped with a Silver/Silver Chloride (Ag/AgCl) indicator electrode.

  • Equivalence Point Detection: Record the volume of AgNO₃ consumed at the potentiometric inflection point.

  • Calculation & Validation: Calculate the mass percentage of chloride: %Cl = (Volume_AgNO3 × Molarity_AgNO3 × 35.45) / Mass_Sample × 100. Self-Validation: For a pure compound with MW 203.71 g/mol , the theoretical chloride content is exactly 17.40% . A result within ±0.2% confirms the 1:1 stoichiometry.

Downstream Application: DPP-4 Inhibition

The adamantyl group, derived directly from 3-amino-1-adamantanol, is not merely a structural scaffold; it is the primary pharmacophore responsible for Vildagliptin's efficacy. Vildagliptin acts as a potent, reversible inhibitor of Dipeptidyl Peptidase-4 (DPP-4)[1].

Mechanistic Causality: The extreme steric bulk of the adamantane ring forces the cyano group of Vildagliptin into the catalytic pocket of DPP-4, forming a slow-binding, covalent imidate adduct with the active-site serine residue. This steric shielding prevents rapid hydrolysis of the inhibitor-enzyme complex, prolonging the half-life of endogenous incretin hormones (GLP-1 and GIP), which subsequently stimulates insulin secretion.

DPP4Pathway Meal Food Intake Incretins GLP-1 / GIP Release Meal->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Insulin Insulin Secretion (Beta Cells) Incretins->Insulin Receptor Binding Degradation Inactive GLP-1/GIP DPP4->Degradation Cleavage Vilda Vildagliptin (Adamantyl-based) Vilda->DPP4 Inhibits Glucose Blood Glucose Control Insulin->Glucose

Mechanism of action for Vildagliptin, highlighting the downstream effects of DPP-4 inhibition.

References

  • Synchem -2[2]

  • Alfa Chemical -4[4]

  • Simson Pharma -

  • AlfaChem -3[3]

  • Google Patents (RU2488577C1) -1[1]

Sources

Exploratory

Comprehensive Spectral Characterization (NMR, IR, MS) of 3-Amino-1-adamantanol Hydrochloride: A Technical Guide for Analytical Validation

Executive Summary 3-Amino-1-adamantanol hydrochloride (CAS: 6240-03-5) is a critical highly symmetrical, rigid tricyclic hydrocarbon derivative. It serves as a foundational scaffold in medicinal chemistry, most notably a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-1-adamantanol hydrochloride (CAS: 6240-03-5) is a critical highly symmetrical, rigid tricyclic hydrocarbon derivative. It serves as a foundational scaffold in medicinal chemistry, most notably as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin. For researchers and drug development professionals, the rigorous analytical validation of this intermediate is paramount to ensuring downstream API (Active Pharmaceutical Ingredient) purity. This whitepaper provides an authoritative, in-depth analysis of the spectral properties (NMR, FT-IR, and MS) of 3-amino-1-adamantanol hydrochloride, complete with self-validating experimental protocols and mechanistic insights.

Structural Properties & Pharmacological Utility

The adamantane framework has attracted considerable interest among medicinal chemists due to its unique pharmacodynamic profile, lipophilicity, and rigid three-dimensional structure[1]. Structurally, adamantane is a symmetrical tricyclic hydrocarbon (point group Td​ ), which enables the precise spatial positioning of substituents[1].

In 3-amino-1-adamantanol, the introduction of a hydroxyl group at C1 and an amino group at C3 breaks the perfect symmetry but retains a highly predictable structural rigidity. When converted to its hydrochloride salt, the molecule exhibits enhanced aqueous solubility and stability, making it ideal for the subsequent N-alkylation steps required in gliptin synthesis[1].

Analytical Characterization Workflow

To ensure rigorous quality control, the structural elucidation of 3-amino-1-adamantanol hydrochloride relies on an orthogonal analytical approach. The workflow below illustrates the logical progression from sample preparation to structural confirmation.

AnalyticalWorkflow A 3-Amino-1-adamantanol HCl Sample Preparation B NMR Spectroscopy (1H, 13C in DMSO-d6) A->B Dissolution C FT-IR Spectroscopy (KBr Pellet) A->C Milling D Mass Spectrometry (ESI-MS, Positive Mode) A->D Ionization E Structural Elucidation & Purity Confirmation B->E Skeleton & Protons C->E Functional Groups D->E Molecular Weight

Caption: Analytical workflow for the orthogonal spectral validation of 3-Amino-1-adamantanol hydrochloride.

Comprehensive Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

General NMR procedures for adamantanol derivatives often utilize CDCl₃ or DMSO-d₆ as solvents, with chemical shifts referenced to the residual protonated solvent peak[2]. For the hydrochloride salt of 3-amino-1-adamantanol, DMSO-d₆ is the solvent of choice. Causality: While D₂O readily dissolves the salt, it causes rapid deuterium exchange with the hydroxyl (-OH) and ammonium (-NH₃⁺) protons, rendering them invisible. DMSO-d₆ minimizes this chemical exchange, allowing for the distinct observation of these critical functional groups. The free base exhibits adamantane core signals at δ 1.97, 1.55, and 1.48 ppm, with the free amine protons appearing as a broad singlet at δ 1.24 ppm[3]. In the hydrochloride salt, the protonation of the amine shifts the adjacent core protons downfield.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20Broad Singlet (br s)3H-NH₃⁺ (Ammonium protons)
~4.75Singlet (s)1H-OH (Hydroxyl proton)
2.15Broad Singlet (br s)2HC5, C7 (Bridgehead CH)
1.75Singlet (s)2HC2 (CH₂ between C1 and C3)
1.50 – 1.65Multiplet (m)10HC4, C6, C8, C9, C10 (Remaining CH₂)

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~67.0QuaternaryC1 (C-OH)
~52.0QuaternaryC3 (C-NH₃⁺)
~48.0Secondary (CH₂)C2 (Between substituted bridgeheads)
~43.0, ~40.0, ~34.0Secondary (CH₂)C4, C6, C8, C9, C10
~29.0Tertiary (CH)C5, C7
Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum of 3-amino-1-adamantanol exhibits characteristic peaks at 3314, 2886, 1457, 1354, 1034, and 945 cm⁻¹[4]. The core structure shows a characteristic broad band from the hydroxyl group around 3350 cm⁻¹, which partially masks the N–H stretching vibration that typically appears as a sharp peak around 3300 cm⁻¹ in the free base[1].

Table 3: FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3350 (Broad)O-H StretchHydroxyl group[1]
3300 - 3314N-H StretchPrimary Amine / Ammonium[4],[1]
3000 - 2500 (Broad)N-H⁺ StretchHydrochloride salt formation
2886C-H Stretch (sp³)Adamantane skeleton[4]
1457, 1354C-H BendingAdamantane CH₂ scissoring[4]
1034C-O StretchTertiary alcohol[4]
Mass Spectrometry (MS)

In positive Electrospray Ionization (ESI+), the basic amine is readily protonated. The molecular ion peak [M+H]⁺ for the free base moiety is observed at m/z 168, with characteristic fragmentation ions at m/z 149, 134, 132, 110, and 94[4].

Table 4: ESI-MS Fragmentation Data (Positive Mode)

m/z RatioIon Species / FragmentRationale
168[M+H]⁺Protonated molecular ion of the free base (C₁₀H₁₈NO⁺)[4]
150[M+H - H₂O]⁺Loss of water (18 Da) from the tertiary alcohol
149FragmentComplex ring opening / loss of H₃O⁺[4]
134, 132FragmentsSequential loss of methyl radicals/ammonia from the rigid core[4]

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 15–20 mg of 3-amino-1-adamantanol hydrochloride. Causality: This mass provides an optimal signal-to-noise (S/N) ratio for ¹³C NMR without causing concentration-dependent line broadening or viscosity issues in ¹H NMR.

  • Solvent Addition: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Causality: Anhydrous conditions are critical. Any residual water will cause the water peak (~3.3 ppm in DMSO) to broaden and potentially overlap with skeletal proton signals, while also accelerating the proton exchange rate of the -OH and -NH₃⁺ groups.

  • Acquisition: Run ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2s).

Protocol 2: FT-IR KBr Pellet Preparation
  • Background Calibration: Collect a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and ambient moisture.

  • Milling: Grind 1–2 mg of the API with 150 mg of IR-grade, oven-dried Potassium Bromide (KBr) in an agate mortar. Causality: KBr is completely transparent in the mid-IR region. Oven-drying the KBr prevents the introduction of broad O-H stretching bands from absorbed moisture, which would falsely inflate the 3350 cm⁻¹ signal of the adamantanol.

  • Pressing & Scanning: Press the mixture under 10 tons of pressure for 2 minutes to form a translucent pellet. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol 3: ESI-MS Analysis
  • System Blank: Inject a blank solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) prior to the sample. Causality: This establishes a baseline and rules out carryover from previous injections, validating that the m/z 168 peak originates exclusively from the sample.

  • Sample Infusion: Dilute the sample to 1 µg/mL in the solvent matrix and infuse at 10 µL/min into the ESI source operating in positive mode.

  • Validation: Cross-validate the observed [M+H]⁺ peak (m/z 168) with the theoretical isotopic distribution pattern to confirm the absence of unexpected halogenation (the chloride counterion is lost during positive ionization).

Mechanistic Role in Drug Synthesis

3-Amino-1-adamantanol is a highly valued intermediate, primarily due to its role in the synthesis of vildagliptin. The adamantane motif is introduced to enhance the binding affinity and selectivity toward the biological target (DPP-4)[1]. The logical synthetic progression is visualized below.

VildagliptinSynthesis N1 1-Adamantanamine HCl N2 Nitration / Hydroxylation (HNO3/H2SO4) N1->N2 N3 3-Amino-1-adamantanol (Key Intermediate) N2->N3 Hydrolysis N4 Chloroacetyl Chloride + L-Prolinamide deriv. N3->N4 N-alkylation N5 Vildagliptin (DPP-4 Inhibitor) N4->N5 Cyclization/Purification

Caption: Logical synthetic pathway demonstrating the role of 3-amino-1-adamantanol in vildagliptin synthesis.

References

  • Title: CN101798270B - Method for preparing 3-amino-1-adamantane alcohol - Google Patents | Source: google.
  • Title: CN104761456B - Preparation method of 3-amino-1-adamantanol - Google Patents | Source: google.
  • Title: Combined experimental and computational investigation of vildagliptin: spectroscopy, electronic structure, MD and Docking to EGFR, VEGFR2, and HER2 anticancer targets - PMC | Source: nih.gov | URL: [Link]

  • Title: Cerium Catalyzed C-H Functionalizations of Alkanes Utilizing Alcohols as Hydrogen Atom Transfer Agents - AWS | Source: amazonaws.com | URL: [Link]

Sources

Foundational

Introduction: The Adamantane Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of (3-Hydroxyadamantan-1-yl)amine Adamantane, a perfectly symmetrical, rigid, and highly lipophilic tricyclic hydrocarbon, has transitioned from a chemica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of (3-Hydroxyadamantan-1-yl)amine

Adamantane, a perfectly symmetrical, rigid, and highly lipophilic tricyclic hydrocarbon, has transitioned from a chemical curiosity to a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure allows it to serve as a robust anchor for pharmacophores, enhancing the metabolic stability and pharmacokinetic profiles of drug candidates.[1] Among its many functionalized derivatives, (3-Hydroxyadamantan-1-yl)amine, also known as 3-amino-1-adamantanol, has emerged as a critical building block.

This compound is a key intermediate in the synthesis of several modern pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin, which are used in the management of type 2 diabetes mellitus.[1][2][3] The precise orientation of the amino and hydroxyl groups on the rigid adamantane cage is crucial for its activity in these complex molecules.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a detailed exploration of the most industrially viable synthetic routes to (3-Hydroxyadamantan-1-yl)amine and outlines a comprehensive strategy for its structural characterization and purity assessment, grounding all protocols in established scientific literature and field-proven insights.

Part 1: Synthesis of (3-Hydroxyadamantan-1-yl)amine

The synthesis of 3-amino-1-adamantanol primarily relies on the regioselective functionalization of the adamantane core. The bridgehead (tertiary) C-H bonds are more susceptible to electrophilic substitution than the secondary methylene protons. The most efficient and widely adopted industrial method involves the direct oxidative nitration of 1-aminoadamantane (amantadine).

Primary Synthetic Route: Oxidative Nitration of 1-Aminoadamantane

This method is favored for its operational simplicity, use of readily available starting materials, and respectable yields.[2][4] The overall transformation involves the direct introduction of a nitro group at the C-3 position, followed by its conversion to a hydroxyl group.

Causality and Mechanistic Insights:

  • Amine Protonation (Protection): The reaction is conducted in a strong acidic medium, typically concentrated sulfuric acid. This serves a critical purpose: the amino group of amantadine is protonated to form an ammonium salt. This prevents the oxidation of the amine itself and acts as an electron-withdrawing group, deactivating the adamantane cage towards electrophilic attack. This deactivation directs the incoming electrophile (the nitronium ion, NO₂⁺) to a remote tertiary carbon, predominantly the C-3 position.

  • Nitration: A nitrating agent, such as concentrated nitric acid or a mixture of nitric and sulfuric acids, generates the nitronium ion in situ. This electrophile attacks the electron-rich C-H bond at the C-3 position.

  • Hydroxylation: Following the nitration, the reaction mixture is carefully quenched in ice water. Subsequent treatment with a strong base (e.g., potassium hydroxide or sodium hydroxide) facilitates the conversion of the nitro group into a hydroxyl group. This step must be temperature-controlled to prevent side reactions.[2][5]

Visual Workflow: Synthesis via Oxidative Nitration

Caption: Workflow for the synthesis of (3-Hydroxyadamantan-1-yl)amine.

Detailed Experimental Protocol:

This protocol is a synthesis of procedures described in the literature and should be performed by qualified personnel with appropriate safety precautions.[2][4]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-water bath to 10-15 °C.

  • Addition of Amantadine: Slowly add 1-aminoadamantane hydrochloride (1.0 equivalent) in portions to the cooled sulfuric acid, ensuring the temperature does not exceed 30 °C. Stir until all solids have dissolved.

  • Nitration: Cool the solution to 0-5 °C. Prepare a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid). Add the nitrating mixture dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours, then let it warm to room temperature and stir for an additional 1-30 hours, monitoring the reaction progress by TLC or GC.[2]

  • Quenching and Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will result in a blue-green solution.[2] While keeping the solution cool, add a solid base like potassium hydroxide (KOH) or a concentrated aqueous solution of sodium hydroxide (NaOH) portion-wise to adjust the pH to 10-12.[2] It is crucial to control this exothermic step and keep the temperature below 80 °C.[2] Stir the basic solution for 30-60 minutes.

  • Extraction and Isolation: The product can be isolated by filtration if it precipitates as a solid. Alternatively, extract the aqueous solution multiple times with an organic solvent such as dichloromethane.[2]

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Recrystallization: Recrystallize the crude white solid from a suitable solvent, such as ethyl acetate, to obtain the pure (3-Hydroxyadamantan-1-yl)amine.[2]

Expected Yield: This process can achieve product yields of up to 75-80%, with some patented methods claiming yields as high as 90%.[2][4]

Alternative Synthetic Routes

While the oxidative nitration of amantadine is dominant, other routes have been explored. These are often less economically viable for large-scale production but are of academic interest.

  • From Adamantane-1-carboxylic Acid: This multi-step synthesis involves bromination of the starting material, followed by a modified Curtius rearrangement to form the amine, and subsequent hydrolysis.[6] This route is longer and generally results in lower overall yields (around 20-67.5%).[4][6]

  • Use of Hazardous or Expensive Reagents: Methods using sodium azide for an azide rearrangement or highly reactive oxidants like methyl(trifluoromethyl)dioxirane have been reported to give high yields but are not suitable for industrial scale-up due to safety concerns and high costs.[4]

Part 2: Characterization and Quality Control

Unambiguous identification and purity assessment are critical for any chemical intermediate intended for pharmaceutical use. A combination of spectroscopic and chromatographic techniques is employed.

Visual Workflow: Characterization Process

cluster_synthesis Post-Synthesis cluster_identity Structural Identity Confirmation cluster_physical Physical Properties cluster_purity Purity & Assay cluster_result Final Verification SynthesizedProduct Purified Solid Sample MS Mass Spectrometry (MS) Confirms Molecular Weight SynthesizedProduct->MS Spectroscopic Analysis IR Infrared (IR) Spectroscopy Identifies Functional Groups SynthesizedProduct->IR Spectroscopic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Confirms Connectivity SynthesizedProduct->NMR Spectroscopic Analysis MP Melting Point (mp) Indicator of Purity SynthesizedProduct->MP Physical Measurement Appearance Visual Appearance (Color, Form) SynthesizedProduct->Appearance Physical Measurement HPLC HPLC Analysis (with Derivatization) Assesses Purity SynthesizedProduct->HPLC Chromatographic Analysis GC GC-FID Analysis (Direct) Quantifies Impurities SynthesizedProduct->GC Chromatographic Analysis Result Verified Structure & Purity Profile MS->Result Data Correlation IR->Result Data Correlation NMR->Result Data Correlation MP->Result Data Correlation Appearance->Result Data Correlation HPLC->Result Data Correlation GC->Result Data Correlation

Caption: Logical flow for the characterization of (3-Hydroxyadamantan-1-yl)amine.

Spectroscopic and Physical Characterization Data

The following table summarizes the key data used to confirm the structure and identity of the target compound.

Technique Purpose Expected Result / Observation Reference
Appearance Physical StateWhite to light yellow crystalline powder.[7][8]
Melting Point (mp) Purity & Identity264 - 269 °C (decomposes).[2][6][9]
Mass Spec. (MS) Molecular WeightMolecular Ion (M⁺): m/z = 168. Key Fragments: m/z = 149, 134, 132, 110, 94.[2][10]
Infrared (IR) Spec. Functional GroupsO-H/N-H stretch: ~3314 cm⁻¹ (broad). C-H stretch (adamantyl): ~2886 cm⁻¹. Other Fingerprints: ~1457, 1354, 1034, 945 cm⁻¹.[2]
¹H NMR Proton EnvironmentComplex multiplets corresponding to the 15 protons of the adamantane cage.N/A
¹³C NMR Carbon SkeletonSignals corresponding to the unique carbons of the substituted adamantane structure.N/A
Elemental Analysis Elemental Comp.Calculated for C₁₀H₁₇NO: C, 71.81%; H, 10.25%; N, 8.37%. Found values should be within ±0.4%.[8][10]
Chromatographic Purity Analysis

Due to its use in APIs, determining the purity of 3-amino-1-adamantanol is paramount. HPLC and GC are the methods of choice.

1. High-Performance Liquid Chromatography (HPLC):

  • Challenge: The molecule lacks a strong UV chromophore, making direct detection by standard HPLC-UV systems difficult.

  • Solution: Pre-column Derivatization. The primary amine group can be reacted with a derivatizing agent to attach a chromophore. A common and effective reagent is o-phthalaldehyde (OPA) used in conjunction with a thiol (e.g., 3-mercaptopropionic acid).[11] The resulting derivative can be readily detected by a UV-Vis detector.

  • Protocol Outline: [11]

    • Prepare standard and sample solutions in a suitable diluent (e.g., methanol/water).

    • In a vial, mix an aliquot of the sample/standard with the OPA derivatizing reagent.

    • Allow the reaction to proceed for a short, fixed time (e.g., 2 minutes) at room temperature.

    • Inject the derivatized solution onto a reversed-phase column (e.g., C18).

    • Analyze using a gradient elution profile and detect at the appropriate wavelength for the derivative.

    • Quantify by comparing the peak area of the sample to a calibration curve generated from the standards.

2. Gas Chromatography (GC):

  • Applicability: As a volatile and thermally stable compound, 3-amino-1-adamantanol is well-suited for GC analysis without derivatization.

  • Detection: A Flame Ionization Detector (FID) is typically used, providing excellent sensitivity for hydrocarbons.

  • Protocol Outline: [11]

    • Prepare standard and sample solutions in a suitable volatile solvent.

    • Inject the solution into a GC equipped with an appropriate capillary column (e.g., a polar or mid-polar phase column).

    • Use a temperature program that effectively separates the main component from any potential impurities or residual solvents.

    • Quantify using an external or internal standard method.

Conclusion

(3-Hydroxyadamantan-1-yl)amine is a valuable intermediate whose rigid, functionalized structure is integral to the efficacy of several important drugs. The synthetic route via oxidative nitration of amantadine represents a robust and scalable method for its production. A rigorous analytical characterization, combining spectroscopic techniques (MS, IR) for identity confirmation and chromatographic methods (HPLC, GC) for purity assessment, is essential to ensure the quality and consistency required for pharmaceutical applications. This guide provides the foundational knowledge and procedural framework for scientists and researchers working with this important adamantane derivative.

References

  • CN104761456B - Preparation method of 3-amino-1-adamantanol.
  • CN101798270A - Method for preparing 3-amino-1-adamantane alcohol.
  • 3-Amino-1-Adamantanol. Chem-Supply. [Link]

  • CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol. ResearchGate. [Link]

  • Process for preparing 3-amino-1-adamantanol. WIPO Patentscope. [Link]

  • Bednarczyk-Cwynar, B., Zaprutko, L. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]

  • 3-Amino-1-Adamantanol Drug Information. Pharmacompass. [Link]

  • Synthesis of (3-Hydroxyadamantan-1-yl)methanols. ResearchGate. [Link]

  • RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof.
  • A Novel Synthesis of 3-Amino-1-Adamantanemethanol. Scientific.net. [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. [Link]

  • 3-aminoadamantan-1-ol. PubChem. [Link]

  • (R)-1-(((1r,3S,5R,7S)-3-Hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carbonitrile (Vildagliptin Impurity). PubChem. [Link]

  • NEWLY SYNTHESIZED AMANTАDINE DERIVATIVE: SAFETY AND NEUROPHARMACOLOGICAL ACTIVITY. Farmacia Journal. [Link]

  • ChemInform Abstract: Polarized FT-IR Spectra of Adamantanol Derivatives. ResearchGate. [Link]

  • Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Adamantane Scaffold - A "Lipophilic Bullet" in Oncology

An Application Guide to Adamantane-Based Compounds in Anticancer Research Adamantane, a perfectly symmetrical, rigid, and highly lipophilic tricyclic hydrocarbon, represents a unique and privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Adamantane-Based Compounds in Anticancer Research

Adamantane, a perfectly symmetrical, rigid, and highly lipophilic tricyclic hydrocarbon, represents a unique and privileged scaffold in medicinal chemistry.[1][2] Initially gaining prominence for its antiviral properties, as seen with amantadine and rimantadine, the adamantane cage has since been recognized for its vast potential in other therapeutic areas, most notably in oncology.[1][3][4] Its diamondoid structure is not merely a passive component; it actively enhances the pharmacological profile of molecules by improving lipophilicity, which can lead to better membrane permeability and bioavailability.[5][6][7]

The core principle behind incorporating an adamantane moiety—often described as a "lipophilic bullet"—is to leverage its unique physicochemical properties.[8] It can act as a bulky, hydrophobic anchor to improve binding affinity with biological targets, serve as a robust scaffold to orient pharmacophores in a precise three-dimensional arrangement, and protect adjacent functional groups from metabolic degradation, thereby enhancing drug stability.[4][9] This guide provides an in-depth overview of the application of adamantane-based compounds in anticancer research, detailing their mechanisms of action, key experimental protocols for their evaluation, and representative data.

Part 1: Mechanisms of Anticancer Activity

Adamantane derivatives exert their anticancer effects through a variety of mechanisms, reflecting the versatility of the scaffold. These can be broadly categorized into several key strategies.

Adamantane as an Enhancer of Cytotoxicity and a Pharmacokinetic Modifier

The most straightforward application is to append the adamantane group to a known cytotoxic agent. This strategy aims to improve the drug's ability to penetrate cancer cell membranes.

  • Mechanism Insight: The lipophilic nature of adamantane facilitates passive diffusion across the lipid bilayer of the cell membrane, increasing the intracellular concentration of the active drug.[6][7] This is particularly valuable for overcoming certain forms of drug resistance where efflux pump activity is high or for enhancing the efficacy of drugs with poor cell penetration. Adamantane-conjugated platinum complexes, for example, have demonstrated enhanced cytotoxicity compared to traditional platinum chemotherapeutics like cisplatin.[10]

Inhibition of Key Cancer-Related Enzymes

The rigid adamantane structure can serve as a potent anchor to bind to the active or allosteric sites of enzymes crucial for cancer cell survival and proliferation.

  • Histone Deacetylase (HDAC) Inhibitors: HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their overexpression is common in many cancers. Adamantane-based compounds have been developed as highly potent HDAC inhibitors.[11][12] The adamantane group typically serves as the "cap" that interacts with the hydrophobic rim of the enzyme's active site, while a linker connects it to a zinc-binding group that chelates the catalytic zinc ion.

  • Tyrosine Kinase Inhibitors: Compounds like Adaphostin, an adamantyl ester, have shown inhibitory activity against protein tyrosine kinases, which are fundamental drivers in many leukemias and solid tumors.[7]

Modulation of Cellular Signaling Pathways

Adamantane derivatives can be designed to specifically interfere with signaling cascades that promote cancer growth and survival.

  • Induction of Apoptosis: Many adamantane-containing compounds have been shown to trigger programmed cell death, or apoptosis, in cancer cells. For instance, certain adamantane-containing dihydropyrimidine (DHPM) derivatives have been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells.[5][13]

  • Targeting Specific Transcription Factors: A series of adamantane-indole-urea derivatives were found to modulate the expression and activity of the orphan nuclear receptor Nur77, a key regulator of apoptosis, making it a potential therapeutic target.[14]

  • Inhibition of Inflammatory Pathways: Adamantyl isothiourea derivatives have been identified as inhibitors of the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway.[15] Chronic activation of this pathway is linked to inflammation-driven cancers.

The following diagram illustrates the general workflow for the discovery and evaluation of adamantane-based anticancer agents.

G cluster_0 Synthesis & Design cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action S1 Rational Design (Scaffold Hopping, Hybridization) S2 Chemical Synthesis (e.g., Biginelli Reaction) S1->S2 S3 Purification & Characterization (NMR, MS, HPLC) S2->S3 V1 Cytotoxicity Screening (MTT Assay) S3->V1 Test Compound V2 Determine IC50 Values V1->V2 V3 Mechanism of Action Studies V2->V3 M1 Apoptosis Assay (Annexin V/DAPI) V3->M1 Investigate 'How' M2 Cell Cycle Analysis V3->M2 Investigate 'How' M3 Enzyme Inhibition Assay (e.g., HDAC) V3->M3 Investigate 'How' M4 Western Blot (Pathway Proteins) V3->M4 Investigate 'How'

Caption: Workflow from design and synthesis to in vitro biological evaluation.

Part 2: Data on Anticancer Activity

The cytotoxic effects of adamantane derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cancer cell growth in vitro.

Compound ClassSpecific Derivative ExampleTarget Cell LineIC₅₀ (µM)Reference
Dihydropyrimidines IIb (2-methylphenyl derivative)A-549 (Lung Cancer)1.03 (μg/mL)[5][13]
Dihydropyrimidines IIj (4-chlorophenyl derivative)A-549 (Lung Cancer)8.36 (μg/mL)[5][13]
Isothioureas 4-bromobenzyl analoguePC-3 (Prostate Cancer)< 25[16]
Isothioureas 4-bromobenzyl analogueHepG-2 (Liver Cancer)< 25[16]
Isothioureas Adamantyl Isothiourea Derivative 6Hep-G2 (Liver Cancer)3.86[15]
Indole-Urea Hybrids Compound 7nH460 (Lung Cancer)~20[14]
HDAC Inhibitors Compound C149Jurkat (T-cell lymphoma)3-80 (GI₅₀)[17]

Part 3: Key Experimental Protocols

The following protocols are fundamental for assessing the anticancer potential of novel adamantane-based compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard for evaluating a compound's effect on cell viability and proliferation.[18] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells—specifically by mitochondrial reductase enzymes—to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This formazan is then solubilized, and its concentration is determined by spectrophotometry.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., A-549, MCF-7, HepG2) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.

    • Causality: Seeding density is critical. Too few cells will result in a weak signal; too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Include wells with medium only (no cells) to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the adamantane test compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C. During this time, only viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[15]

    • Causality: DMSO is a powerful solvent required to fully solubilize the water-insoluble formazan, ensuring an accurate absorbance reading.

    • Gently pipette to mix and ensure all crystals are dissolved.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[15][18]

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells), which represents 100% viability.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Apoptosis Detection (Annexin V-FITC and DAPI Staining)

This protocol helps determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis.

  • Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify apoptotic cells. DAPI is a nuclear stain that is membrane-impermeable in live cells but can enter and stain the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat them with the adamantane compound at its IC₅₀ concentration (determined from the MTT assay) for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Adherent cells should be detached using a gentle method like trypsinization.

    • Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of DAPI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Causality: The incubation must be done in the dark to prevent photobleaching of the fluorochromes.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the cells immediately by flow cytometry.

    • Interpretation:

      • Annexin V(-) / DAPI(-): Live cells.

      • Annexin V(+) / DAPI(-): Early apoptotic cells.

      • Annexin V(+) / DAPI(+): Late apoptotic or necrotic cells.

      • Annexin V(-) / DAPI(+): Necrotic cells.

    • An increase in the Annexin V(+) populations in treated cells compared to control indicates the induction of apoptosis.[5][13]

Part 4: Signaling Pathway Visualization

Adamantyl isothiourea derivatives have been shown to inhibit the TLR4-MyD88-NF-κB signaling pathway.[15] This pathway is a critical component of the innate immune system, and its aberrant activation in cancer cells can promote proliferation, survival, and inflammation.

Caption: Inhibition of the TLR4-MyD88-NF-κB pathway by adamantyl isothioureas.

Conclusion

The adamantane scaffold is a powerful tool in the design of novel anticancer agents. Its unique lipophilic and rigid structure allows for diverse applications, from enhancing the pharmacokinetic properties of existing drugs to serving as a foundation for potent and selective enzyme inhibitors. The protocols outlined in this guide provide a fundamental framework for researchers to evaluate the anticancer efficacy and elucidate the mechanisms of action of new adamantane-based compounds, paving the way for the development of next-generation cancer therapeutics.

References

  • Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. RSC Publishing.
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
  • Adamantane derivatives as anticancer activity. ResearchGate.
  • Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. PMC.
  • Comparative Efficacy of Adamantane Derivatives: An In Vitro and In Vivo Analysis. Benchchem.
  • Protocols for Adamantane-Based Drug Design: Application Notes. Benchchem.
  • Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. ResearchGate.
  • Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1 H -indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. RSC Advances.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • Adamantane-thiazole hybrids and related derivatives: synthesis, crystal structures, in vitro antibacterial, antifungal, and anti-proliferative activities. PMC.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications.
  • Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers. Benchchem.
  • What is the mechanism of adamantane and its pharmacological properties?. Guidechem.
  • Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights. Colibri.
  • Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy. PubMed.
  • Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.
  • Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • Rapid Discovery of Highly Potent and Selective Inhibitors of Histone Deacetylase 8 Using Click Chemistry to Generate Candidate Libraries. ACS Publications.
  • Discovery of adamantane based highly potent HDAC inhibitors. PubMed.
  • Discovery of adamantane based highly potent HDAC inhibitors Bioorganic & Medicinal Chemistry Letters. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

3-Amino-1-adamantanol reaction condition optimization

Welcome to the Technical Support Center for the synthesis and optimization of 3-Amino-1-adamantanol . This compound is a critical, sterically hindered intermediate utilized in the synthesis of dipeptidyl peptidase 4 (DPP...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-Amino-1-adamantanol . This compound is a critical, sterically hindered intermediate utilized in the synthesis of dipeptidyl peptidase 4 (DPP-4) inhibitors, most notably Vildagliptin[1].

Due to the rigid cage structure of adamantane, functionalizing the tertiary C-H bond requires aggressive oxidative conditions. This guide provides a self-validating, expertly grounded framework for troubleshooting the mixed-acid oxidation of amantadine hydrochloride, ensuring high yields, optimal selectivity, and safe scalability.

Mechanistic Grounding & Pathway Analysis

To troubleshoot this reaction, you must first understand the causality of the chemical transformations. The oxidation of the adamantane C-H bond in a sulfuric/nitric acid system is driven by the generation of the nitronium ion ( NO2+​ ). The rate-determining step is the hydride abstraction (C-H bond cleavage), which exhibits a primary kinetic isotope effect of ~2.9[2]. Following the formation of the 3-adamantyl cation, it is rapidly trapped by nitrate to form an intermediate ester, which must be aggressively hydrolyzed in a highly alkaline environment to yield the final amino alcohol.

Mechanism N1 Protonated Amantadine N2 Hydride Abstraction by NO2+ (Rate-Determining Step) N1->N2 N3 3-Adamantyl Cation N2->N3 C-H Cleavage N4 Trapping by ONO2- (Nitrate Ester Formation) N3->N4 Fast N5 Alkaline Hydrolysis (OH-) N4->N5 Base addition N6 3-Amino-1-adamantanol N5->N6 -NO3-

Figure 1: Mechanistic pathway of adamantane C-H bond oxidation and hydrolysis.

Validated Standard Operating Protocol (SOP)

Standard mixtures of 98% H2​SO4​ and 65% HNO3​ often suffer from water accumulation, which quenches the nitronium pool and stalls the reaction. To achieve yields >75%, we recommend the optimized Trifluoroacetic Acid (TFA) / Fuming Sulfuric Acid system[3].

Workflow A Amantadine HCl B Mixed Acid Oxidation (TFA / Fuming H2SO4 / HNO3) 0°C to 20°C A->B Add in batches C Nitrate Ester Intermediate B->C Stir 10-12 hrs D Alkaline Hydrolysis (KOH / Ice) pH 12-14 C->D Quench & Adjust pH E 3-Amino-1-adamantanol (Product) D->E Extract & Crystallize

Figure 2: Experimental workflow for the synthesis of 3-Amino-1-adamantanol.

Step-by-Step Methodology:

  • Acid System Preparation: Equip a 1000 mL three-necked flask with a mechanical stirrer, a thermometer, and an exhaust gas absorption device. Add 42 mL of TFA and 200 mL of fuming sulfuric acid. Cool the mixture using an ice-salt bath[3].

  • Nitronium Ion Generation: While maintaining vigorous stirring, slowly add 14 mL of 65% concentrated nitric acid dropwise. Stir for 20-30 minutes until the internal temperature stabilizes at 0°C[3].

  • Substrate Addition: Divide 19 g of amantadine hydrochloride into 6 equal portions. Add one portion every 5 minutes, ensuring the temperature does not exceed 5°C to prevent thermal runaway[3].

  • C-H Bond Oxidation: Remove the ice bath after 2 hours. Allow the reaction to warm to exactly 20°C and stir for 10 hours. Self-Validation: Perform GC-MS analysis on a micro-aliquot quenched in alkaline water; proceed only when the starting material peak is <1%.

  • Quenching and Hydrolysis: Add crushed ice directly to the reaction solution piece by piece until the mixture turns a clear dark green. Transfer the flask back to an ice bath and stir for 30 minutes. Carefully add 89% solid potassium hydroxide (KOH) in small batches. Monitor the thermometer strictly to keep the temperature below 80°C. Continue adding KOH until the pH reaches 12-14[3].

  • Extraction and Isolation: Filter the resulting thick white solid. Wash the solid with dichloromethane (DCM) and extract the aqueous filtrate with additional DCM. Combine the organic layers, dry over anhydrous sodium sulfate, evaporate the solvent under reduced pressure, and recrystallize the residue from ethyl acetate to yield pure 3-amino-1-adamantanol[3].

Quantitative Optimization Data

Summarized below is the quantitative rationale for abandoning standard acid systems in favor of the TFA/Fuming Sulfuric acid protocol.

Acid SystemTemperature ProfileReaction TimeAverage YieldKey Mechanistic Advantage
98% H2​SO4​ / 65% HNO3​ 0°C to Room Temp48 hours34% - 43%Low reagent cost; however, water accumulation rapidly quenches NO2+​ .
TFA / Fuming H2​SO4​ / 65% HNO3​ 0°C to 20°C10 - 12 hours75% - 90%Fuming acid scavenges water; TFA stabilizes the intermediate carbocation[3].

Troubleshooting Guides & FAQs

Q: Why is my conversion rate plateauing, leaving significant unreacted amantadine starting material? A: This is a kinetic issue related to the generation of the nitronium ion. Because the rate-determining step (C-H bond cleavage) has a high kinetic barrier[2], any water introduced into the system (from standard 65% HNO3​ and 98% H2​SO4​ ) will quench the NO2+​ pool. Expert Solution: Switch to the optimized system using fuming sulfuric acid and TFA[3]. Fuming sulfuric acid acts as a chemical desiccant, driving the equilibrium toward continuous NO2+​ formation, while TFA acts as a superior solvent that stabilizes the tertiary 3-adamantyl cation.

Q: I am observing excessive formation of di-hydroxy adamantane byproducts. How can I improve selectivity? A: Over-oxidation occurs when the reaction temperature exceeds 20°C during the extended stirring phase, or if the reaction is left to run for more than 12 hours. The remaining tertiary carbons on the adamantane cage become highly susceptible to sequential hydride abstraction once the first functional group is installed. Expert Solution: Implement a strict self-validating in-process control (IPC). Sample the reaction at hour 8 and hour 10. Terminate the reaction exactly when the amantadine peak falls below 1% area on GC-MS. Maintain the reaction temperature strictly at 20°C using a water bath[3].

Q: During the alkaline workup, my product yield drops significantly, and the mixture forms an unmanageable paste. What is the correct quenching procedure? A: The intermediate formed in the acid mixture is an adamantyl nitrate ester, which requires aggressive alkaline hydrolysis to convert into the final 3-amino-1-adamantanol. If the pH is too low, hydrolysis is incomplete. If the temperature spikes during neutralization, the product degrades. Expert Solution: Quench the reaction by adding ice directly to the mixture until it turns a clear dark green. Then, add solid potassium hydroxide (KOH) in batches. Crucial Step: You must monitor the temperature to ensure it stays below 80°C during KOH addition, but allow it to get warm enough to facilitate the hydrolysis of the ester[3]. Adjust the final pH to 12-14. Extract the resulting thick white paste repeatedly with DCM to ensure complete recovery of the highly polar amino alcohol.

Q: Why did my reaction mixture undergo a thermal runaway during the addition of amantadine hydrochloride? A: The protonation of the amantadine amine group and its subsequent interaction with the nitrating mixture is highly exothermic. Adding the substrate too quickly overwhelms the cooling capacity of the vessel, leading to rapid off-gassing and potential loss of containment. Expert Solution: Divide the amantadine hydrochloride into at least 6 equal portions. Add one portion every 5 minutes while maintaining the internal temperature at 0°C using an ice-salt bath[3]. Do not proceed to the next addition until the internal temperature has stabilized.

References

[1] Title: 3-Amino-1-adamantanol Chemical Properties, Uses, Production Source: ChemicalBook URL:

[2] Title: A Novel Synthesis of 3-Amino-1-Adamantanemethanol Source: ResearchGate URL:

[3] Title: Method for preparing key intermediate 3-amino-1-adamantanol of vildagliptin Source: Patsnap (Eureka) URL:

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-Amino-1-adamantanol

Welcome to the Technical Support Center. 3-Amino-1-adamantanol (3-aminoadamantan-1-ol) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor vil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Amino-1-adamantanol (3-aminoadamantan-1-ol) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin[1].

The most industrially scalable and cost-effective synthesis route involves the direct C-H oxidation (hydroxylation) of 1-aminoadamantane (amantadine) using a mixed acid system (typically nitric acid combined with sulfuric acid or oleum)[2]. While highly efficient, this strongly oxidizing and highly viscous environment is prone to specific side reactions if thermodynamic and kinetic parameters are not strictly controlled. This guide provides causal troubleshooting, validated protocols, and analytical strategies to mitigate impurities and ensure high-yield conversions.

Mechanistic Pathways & Impurity Formation

To effectively troubleshoot, it is crucial to understand the competing pathways in the reaction vessel. The diagram below maps the causal relationship between reaction conditions and the resulting side products.

ReactionPathways SM 1-Aminoadamantane (Amantadine HCl) Reagent Mixed Acid System (HNO3 / H2SO4 / Oleum) SM->Reagent Addition at 0-5°C Target 3-Amino-1-adamantanol (Desired Product) Reagent->Target Controlled holding at 20°C Impurity1 Adamantane-1,3-diol (Over-oxidation) Reagent->Impurity1 Excess HNO3 Impurity2 Nitro-adamantanes (Thermal Runaway) Reagent->Impurity2 T > 30°C Impurity3 Unreacted Amantadine (Incomplete Conversion) Reagent->Impurity3 Poor mixing / Short time

Synthesis pathways of 3-Amino-1-adamantanol and conditions leading to major side reactions.

Troubleshooting Guide (FAQs)

Q1: Why is my reaction yielding high levels of adamantane-1,3-diol? Causality: Adamantane-1,3-diol is the primary over-oxidation side product. The tertiary C-H bonds of the adamantane cage are highly susceptible to electrophilic attack. While the introduction of the first hydroxyl group and the protonated amine ( −NH3+​ ) slightly deactivates the ring, an excess of the nitronium/oxidizing species will force a second hydroxylation event. Resolution: Strictly control the molar ratio of nitric acid to sulfuric acid. The optimal ratio lies between 1:2.5 and 1:7.5[2]. Do not exceed the stoichiometric requirement of HNO3​ , and ensure the reaction temperature does not drift above 20°C during the holding phase.

Q2: I am detecting nitro-adamantane derivatives and uncharacterized dark polymeric species. What went wrong? Causality: This is indicative of a thermal runaway. The generation of the active oxidizing species in the HNO3​/H2​SO4​ mixture is highly exothermic. If the heat of mixing is not dissipated, nitration pathways outcompete hydroxylation, leading to nitro-adamantanes and subsequent oxidative degradation. This is visually indicated by a dark, opaque reaction mixture instead of the expected clear dark green[3]. Resolution: Implement strict cryogenic control. The addition of amantadine hydrochloride must be performed in aliquots at 0–5°C[4]. If the internal temperature exceeds 10°C during addition, pause the feed until the system cools.

Q3: My final product is contaminated with unreacted amantadine. How can I drive the reaction to completion without risking over-oxidation? Causality: The fuming sulfuric acid (oleum) medium is highly viscous, which severely limits mass transfer. Incomplete conversion in this protocol is rarely a chemical equilibrium issue; it is a physical mixing issue. Resolution: Do not increase the temperature to force completion, as this will trigger the over-oxidation described in Q1. Instead, extend the holding phase at exactly 20°C for 10–12 hours[3] and ensure high-shear mechanical stirring is employed throughout the process.

Optimized Step-by-Step Methodology (Self-Validating System)

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints. If a checkpoint fails, do not proceed to the next step.

Protocol: Controlled Mixed-Acid Hydroxylation of Amantadine

  • Acid Mixture Preparation: In a reactor equipped with a high-torque mechanical stirrer, internal thermometer, and exhaust gas scrubber, add 400 mL of fuming sulfuric acid (oleum) and 85 mL of trifluoroacetic acid. Cool the mixture to 0°C using an ice-brine bath[3].

  • Oxidant Addition: Slowly add 28 mL of 65% concentrated nitric acid dropwise.

    • Validation Checkpoint: The internal temperature must remain below 5°C. A temperature spike indicates an overly rapid addition rate.

  • Substrate Addition: Add 40 g of amantadine hydrochloride in 8 equal portions over a 30-minute window[3].

  • Hydroxylation Phase: Remove the cooling bath and allow the system to naturally warm to 20°C. Stir continuously for 10 to 12 hours.

    • Validation Checkpoint: The reaction mixture should transition to a clear, dark green solution[3]. Cloudiness indicates unreacted starting material.

  • Quenching: Transfer the reaction vessel back to an ice bath. Carefully add crushed ice piece-by-piece until the solution turns white[3].

  • Neutralization: Slowly add 89% potassium hydroxide (KOH) in batches under vigorous stirring until the pH reaches 14[3].

    • Validation Checkpoint: A thick white solid will precipitate exclusively at strongly alkaline pH (pH > 12), ensuring the complete deprotonation of the target amine.

  • Extraction & Purification: Filter the solid, wash with dichloromethane (DCM), and extract the aqueous filtrate with DCM. Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield pure 3-Amino-1-adamantanol.

Quantitative Data: Impurity Profiling & Mitigation

Monitoring the reaction via Reversed-Phase Liquid Chromatography (RP-LC) is essential for quality control[1]. Use the table below to identify and mitigate specific impurities based on their relative retention times.

Table 1: Quantitative Impurity Profiling and Mitigation Strategies

ImpurityAnalytical Marker (RP-LC RRT)*Primary CausalityMitigation Strategy
Unreacted Amantadine ~1.45Insufficient mixing / Short reaction timeIncrease stirring shear; extend 20°C hold to 12h.
Adamantane-1,3-diol ~0.85Excess oxidant / Over-oxidationRestrict HNO3​:H2​SO4​ ratio to max 1:7.5.
Nitro-adamantanes ~1.80 - 2.10Thermal runaway / NitrationMaintain addition temperature strictly at 0–5°C.
Vildagliptin Impurity A N/A (Downstream)Carryover of amantadineEnsure pH 14 quench to selectively isolate target.

*Relative Retention Time (RRT) based on standard reversed-phase liquid chromatographic methods utilizing a C18 column[1].

Analytical Validation Workflow

AnalyticalWorkflow Crude Crude Reaction Mixture Quench Alkaline Quench (pH 14) Crude->Quench Extract DCM Extraction & Concentration Quench->Extract HPLC RP-LC / LC-MS Analysis Extract->HPLC Decision Purity > 98%? HPLC->Decision

Self-validating analytical workflow for isolating and verifying 3-Amino-1-adamantanol purity.

References

  • Process for producing vildagliptin intermediate 3-amino-1-adamantanol (CN105669468A) Source: Google Patents URL:4

  • Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate Source: Semantic Scholar (Int J Biomed Sci. 2011) URL:1

  • Preparation method of 3-amino-1-adamantanol (CN104761456B) Source: Google Patents URL:2

  • Method for preparing key intermediate 3-amino-1-adamantanol of vildagliptin Source: Eureka / PatSnap URL:3

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Amino-1-adamantanol Synthesis &amp; Purification

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the most critical bottlenecks in the synthesis and purification of 3-amino-1-adama...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the most critical bottlenecks in the synthesis and purification of 3-amino-1-adamantanol (CAS: 702-82-9). This compound is a highly valuable building block, primarily utilized as a key intermediate in the industrial synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin[1].

The most industrially viable route to 3-amino-1-adamantanol involves the direct C–H bond oxidation of amantadine (1-aminoadamantane) hydrochloride using a strongly electrophilic mixed-acid system (H₂SO₄/HNO₃)[2]. However, this pathway is prone to over-oxidation, regioisomeric impurity formation, and challenging workups[3]. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity synthesis.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why am I seeing significant over-oxidation (polyhydroxy impurities) and low yields when oxidizing amantadine with H₂SO₄/HNO₃? A1: The oxidation of the adamantane C–H bond is driven by the highly polar transition states generated in the H₂SO₄/HNO₃ system[4]. The rate-determining step is the initial cleavage of the adamantane C–H bond[2]. If the reaction relies solely on sulfuric and nitric acid, the highly lipophilic adamantane core struggles to solubilize, leading to localized concentration spikes and subsequent over-oxidation (forming di- or tri-hydroxy adamantanes). Solution: Introduce Trifluoroacetic Acid (TFA) as a co-solvent. TFA not only fully solubilizes the amantadine hydrochloride but also stabilizes the intermediate adamantyl carbocation, directing the nucleophilic attack more selectively to the 3-position and drastically reducing over-oxidation[3].

Q2: How do I efficiently remove unreacted amantadine and over-oxidized impurities from the crude acidic mixture? A2: Both the starting material (amantadine) and the product (3-amino-1-adamantanol) are basic amines that exist as protonated salts in the fuming sulfuric acid mixture. Direct organic extraction at this stage is impossible. The critical step is a highly controlled alkaline neutralization. Solution: By adding a strong base (e.g., KOH) until the solution reaches a strict pH of 14, you force the amine salts into their free-base forms[3]. At this pH, the over-oxidized polyhydroxy byproducts often remain in the aqueous phase due to their extreme hydrophilicity, while the free base of 3-amino-1-adamantanol precipitates and can be selectively extracted using dichloromethane (DCM)[3].

Q3: During the downstream synthesis of Vildagliptin, I am detecting "Vildagliptin Impurity A". How is this related to my 3-amino-1-adamantanol batch? A3: Vildagliptin Impurity A (C₁₇H₂₇N₃O₃) is a known side-product generated during the nucleophilic substitution between 3-amino-1-adamantanol and the L-proline derivative (e.g., 1-chloroacetyl(S)-2-cyanopyrrolidine). It typically forms when the 3-amino-1-adamantanol contains residual moisture or trace basic salts from the extraction phase, which triggers hydrolysis or dimerization side-reactions. Furthermore, unreacted 3-amino-1-adamantanol itself is a monitored impurity in final Vildagliptin API formulations[5]. Ensuring your intermediate is recrystallized to >98% purity is mandatory.

Part 2: Quantitative Data & Impurity Profiling

The following table summarizes the critical impurities encountered during the synthesis and downstream application of 3-amino-1-adamantanol, alongside targeted mitigation strategies.

Impurity NameOrigin / Reaction StageChemical CharacteristicsMitigation & Purification Strategy
Unreacted Amantadine Incomplete C–H oxidationHighly lipophilic amineExtend reaction time at 20°C; remove via ethyl acetate recrystallization.
Polyhydroxy Adamantanes Over-oxidation in mixed acidHighly hydrophilic, polarSuppress by adding TFA; partition into aqueous phase during DCM extraction.
Bromate Salts Curtius rearrangement route (Alternative synthesis)Inorganic saltTreat with 10% NaOH at 30°C, followed by methanol recrystallization[6].
Vildagliptin Impurity A Downstream API couplingC₁₇H₂₇N₃O₃, hydrolytic byproductEnsure strictly anhydrous 3-amino-1-adamantanol; control K₂CO₃/KI catalyst ratio.
Residual 3-Amino-1-adamantanol Unreacted intermediate in APIC₁₀H₁₇NO, basic amineMonitored via RP-LC at 220 nm (LOD: 1.46 μg/mL)[5].

Part 3: Validated Experimental Protocols

The following protocols utilize a self-validating system: visual colorimetric changes and strict pH gateways ensure the operator can verify the success of each step before proceeding.

Protocol 1: Mixed-Acid Oxidation of Amantadine Hydrochloride [3] Rationale: Controlled generation of nitronium ions in a TFA-stabilized environment prevents over-oxidation.

  • Setup: Equip a 1000 mL three-necked flask with a mechanical stirrer, an internal thermometer, and an exhaust gas absorption device.

  • Acid Mixing: Add 85 mL of Trifluoroacetic Acid (TFA) and 400 mL of fuming sulfuric acid to the flask.

  • Oxidant Addition: Cool the flask in an ice bath. Once the internal temperature reaches 0°C, slowly add 28 mL of 65% concentrated nitric acid dropwise.

    • Self-Validation Checkpoint: The solution should remain clear; excessive fuming indicates the addition rate is too fast.

  • Substrate Addition: Stir for 20 minutes. Add 40 g of amantadine hydrochloride in 8 equal portions over 30 minutes, strictly maintaining the temperature at 0°C.

  • C-H Cleavage Phase: Remove the ice bath. Allow the reaction to warm to exactly 20°C and stir continuously for 10 hours.

  • Quenching: Add ice cubes one by one to the reaction solution.

    • Self-Validation Checkpoint: The reaction is complete when the solution transitions to a clear, dark green color.

Protocol 2: Alkaline Neutralization and Purification [3] Rationale: pH-driven phase partitioning to isolate the free base from hydrophilic impurities.

  • Neutralization: Move the dark green reaction solution back to an ice bath and stir for 30 minutes. Carefully add 89% Potassium Hydroxide (KOH) in small batches.

  • pH Gateway: Continue adding KOH until the solution reaches a strict pH of 14.

    • Self-Validation Checkpoint: A thick white solid (the crude free base and potassium salts) will precipitate out of the solution.

  • Extraction: Filter the thick white solid. Wash the solid thoroughly with Dichloromethane (DCM). Extract the remaining aqueous filtrate with additional DCM.

  • Drying & Evaporation: Combine all DCM organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Recrystallization: Dissolve the crude residue in hot ethyl acetate. Cool to room temperature to induce crystallization. Filter and dry in vacuo to yield pure 3-amino-1-adamantanol as a white crystalline solid.

Part 4: Process Visualizations

SynthesisWorkflow A Amantadine HCl (Starting Material) C C-H Oxidation (0°C to 20°C) A->C B H2SO4 / HNO3 / TFA (Mixed Acid System) B->C Nitronium Ion Generation D Crude Acidic Mixture (Amine Salts, Dark Green) C->D Rate-determining step E Neutralization (KOH to pH 14) D->E Ice bath cooling F DCM Extraction & Evaporation E->F Free base precipitation G Ethyl Acetate Recrystallization F->G Removes polyhydroxy impurities H Pure 3-Amino-1-adamantanol (White Crystal) G->H >98% Purity achieved

Synthesis and purification workflow of 3-Amino-1-adamantanol from Amantadine HCl.

ImpurityPathway A 3-Amino-1-adamantanol (Purified Intermediate) C Nucleophilic Substitution (K2CO3 / KI / Solvent) A->C B 1-chloroacetyl(S)-2-cyanopyrrolidine (L-Proline Derivative) B->C D Vildagliptin (Target API) C->D Main Pathway (Anhydrous) E Vildagliptin Impurity A (Hydrolytic Side Product) C->E Side Reaction (Moisture/Salts) F Hydrolysis Reaction E->F G Vildagliptin Impurity B F->G

Downstream coupling of 3-Amino-1-adamantanol to Vildagliptin and Impurity A formation pathway.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 3-Amino-1-adamantanol Derivatives vs. Non-Peptidomimetic DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a foundational pharmacotherapy in the management of type 2 diabetes mellitus. While all approved gliptins share the same primary therapeutic target—preventing the degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a foundational pharmacotherapy in the management of type 2 diabetes mellitus. While all approved gliptins share the same primary therapeutic target—preventing the degradation of incretin hormones like GLP-1 and GIP—their chemical scaffolds dictate profoundly different mechanisms of target engagement, binding thermodynamics, and pharmacokinetic profiles[1].

This guide provides an in-depth technical comparison between peptidomimetic inhibitors derived from the 3-amino-1-adamantanol scaffold (e.g., vildagliptin) and non-peptidomimetic classes (e.g., sitagliptin, linagliptin, alogliptin).

Structural Chemistry and Binding Modalities

The structural origin of a DPP-4 inhibitor fundamentally determines its binding modality. Vildagliptin and saxagliptin are cyanopyrrolidine-based peptidomimetics developed from a substrate-like Gly-Pro scaffold[1]. The incorporation of a 3-amino-1-adamantanol derivative provides a bulky, highly lipophilic adamantyl cage that precisely occupies the S2 pocket of the DPP-4 active site[1].

Crucially, these adamantanol derivatives act as "substrate-blockers." They undergo a biphasic binding process: an initial non-covalent association followed by the formation of a reversible, covalent imino ester bond between their nitrile group and the hydroxyl group of the catalytic Ser630 residue[1][2].

In contrast, non-peptidomimetic inhibitors such as sitagliptin (a β -amino acid derivative) and linagliptin (a xanthine derivative) bind non-covalently[3]. Sitagliptin relies on a trifluorophenyl motif to engage the hydrophobic S1 pocket, while its primary amine forms a critical salt bridge with Glu205 and Glu206, resulting in a rapid-equilibrium, competitive inhibition model[4].

BindingMechanisms DPP4 DPP-4 Enzyme (Active Site) Adamantanol 3-Amino-1-adamantanol Derivatives (e.g., Vildagliptin) DPP4->Adamantanol NonPeptide Non-Peptidomimetics (e.g., Sitagliptin, Linagliptin) DPP4->NonPeptide CovBind Covalent Reversible Binding (Ser630 Imino Ester) Adamantanol->CovBind NonCovBind Non-Covalent Competitive Binding (S1/S2 Pocket Interactions) NonPeptide->NonCovBind Biphasic Biphasic Kinetics: Rapid Association -> Slow Tight-Binding CovBind->Biphasic Monophasic Monophasic Kinetics: Rapid Equilibrium or Slow Dissociation NonCovBind->Monophasic

Diagram 1: Divergent binding modalities of DPP-4 inhibitor classes.

Kinetic Profiling and Thermodynamics

The clinical duration of action for DPP-4 inhibitors is not solely dependent on their plasma half-life, but heavily relies on their target dissociation rate ( koff​ ) and enzyme residence time[1][2].

Vildagliptin exhibits a substantial entropic penalty upon binding, which is thermodynamically compensated by a massive enthalpic contribution driven by covalent bond formation[1]. This results in a very slow dissociation rate ( 1.7×10−4s−1 )[1]. Consequently, despite vildagliptin having a short circulating half-life of approximately 2 hours, it maintains robust DPP-4 inhibition for 12–16 hours[3][5].

Sitagliptin exhibits a much faster off-rate ( 0.063s−1 ), relying instead on its longer pharmacokinetic half-life to maintain 24-hour efficacy[1][5]. Linagliptin represents an outlier among non-covalent binders; it achieves picomolar affinity ( KD​=0.0066 nM) and the slowest dissociation rate of the class ( 5.1×10−5s−1 )[1].

Quantitative Comparison of Key DPP-4 Inhibitors
ParameterVildagliptin (Adamantanol Derivative)Sitagliptin ( β -amino acid)Linagliptin (Xanthine)
Binding Mode Covalent, Reversible (Ser630)[1]Non-covalent, Competitive[2]Non-covalent, Competitive[3]
Dissociation Rate ( koff​ ) 1.7×10−4s−1 [1] 0.063s−1 [1] 5.1×10−5s−1 [1]
Affinity ( KD​ ) Low nM[1]Low nM[1] 0.0066 nM[1]
Circulating Half-life ~2 hours[3]~12.4 hours[5]~40 hours[3]
Duration of Enzyme Inhibition 12–16 hours[3]~24 hours[3]>24 hours[3]
Primary Excretion Renal (as inactive metabolites)[6]Renal (unchanged)[5]Biliary / Fecal[1]

Experimental Methodology: Validating Binding Kinetics via SPR

To accurately quantify the binding kinetics ( kon​ , koff​ , and KD​ ) of these structurally diverse inhibitors, Surface Plasmon Resonance (SPR) is the industry standard[1][7]. Below is a self-validating protocol designed to preserve enzyme integrity while capturing complex biphasic kinetics.

Step-by-Step SPR Protocol
  • Ligand Immobilization: Covalently couple recombinant human DPP-4 to a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry)[7]. Causality: Amine coupling provides a stable, irreversible attachment of the target protein, ensuring baseline stability over prolonged kinetic runs.

  • Buffer Optimization: Utilize HBS-EP+ buffer (HEPES, NaCl, EDTA, Surfactant P20) at pH 7.4. Causality: The surfactant minimizes non-specific hydrophobic interactions between the lipophilic adamantyl groups and the dextran matrix.

  • Assay Design (Single-Cycle Kinetics): Inject serial dilutions of the inhibitor sequentially without intermediate regeneration steps[7]. Causality: Because vildagliptin and linagliptin have extremely slow dissociation rates, traditional multi-cycle kinetics would require harsh regeneration buffers (e.g., low pH glycine) that risk denaturing the immobilized DPP-4. Single-cycle kinetics bypasses this risk, preserving the target's conformational integrity.

  • Data Fitting:

    • For sitagliptin , fit the sensorgrams to a standard 1:1 Langmuir binding model .

    • For vildagliptin , fit the data to a Two-State Reaction model . Causality: Vildagliptin's binding is biphasic[8]. A 1:1 model will fail to account for the initial non-covalent encounter complex that precedes the covalent isomerization step.

SPRWorkflow Immobilization Step 1: Ligand Immobilization (Amine coupling of DPP-4) Baseline Step 2: Baseline Stabilization (HBS-EP+ Buffer Flow) Immobilization->Baseline Association Step 3: Sequential Analyte Injection (Measure k_on, Single-Cycle) Baseline->Association Dissociation Step 4: Extended Buffer Wash (Measure complex decay, k_off) Association->Dissociation DataAnalysis Step 5: Kinetic Fitting (Langmuir vs. Two-State Model) Dissociation->DataAnalysis

Diagram 2: Single-cycle SPR workflow optimized for slow-dissociating covalent inhibitors.

Pharmacokinetics, Metabolism, and Clinical Implications

The structural divergence between 3-amino-1-adamantanol derivatives and other gliptins directly translates to their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[3].

  • Metabolism: Vildagliptin undergoes extensive hepatic hydrolysis at the cyanopyrrolidine moiety to yield inactive metabolites[3][6]. Importantly, this process is independent of the Cytochrome P450 (CYP) system, minimizing drug-drug interactions[5]. Sitagliptin and linagliptin undergo negligible metabolism and circulate primarily as the unchanged parent compound[3].

  • Excretion: Both vildagliptin (as metabolites) and sitagliptin (unchanged) are cleared renally, requiring dose adjustments in patients with severe renal impairment[3][6]. Linagliptin is highly unique; due to its extensive plasma protein binding and xanthine structure, it is eliminated almost entirely via the biliary and fecal route ( ≤7% excreted renally), making it the only DPP-4 inhibitor that does not require dose adjustment in renal failure[1][3].

PKPathways Admin Oral Administration of DPP-4 Inhibitor Vilda Vildagliptin (Adamantanol Derivative) Admin->Vilda Sita Sitagliptin (Beta-amino acid) Admin->Sita Lina Linagliptin (Xanthine) Admin->Lina MetabV Hepatic Hydrolysis (Inactive Metabolites) Vilda->MetabV MetabS Minimal Metabolism (Unchanged Drug) Sita->MetabS Lina->MetabS ExcreteRenal Renal Excretion (Urine) MetabV->ExcreteRenal MetabS->ExcreteRenal ExcreteBiliary Biliary/Fecal Excretion (Feces) MetabS->ExcreteBiliary

Diagram 3: Divergent metabolic and excretory pathways of major DPP-4 inhibitors.

Conclusion

The integration of the 3-amino-1-adamantanol scaffold into peptidomimetic DPP-4 inhibitors like vildagliptin creates a highly specific, covalent "substrate-blocker" mechanism. While non-peptidomimetics like sitagliptin rely on long pharmacokinetic half-lives to maintain efficacy, adamantanol derivatives leverage a slow tight-binding thermodynamic profile to extend their pharmacodynamic effect well beyond their systemic clearance. Understanding these mechanistic nuances is critical for researchers optimizing next-generation incretin-based therapies.

Sources

Comparative

Validating the efficacy of 3-Amino-1-adamantanol derived compounds

Validating the Efficacy of 3-Amino-1-Adamantanol Derived Compounds: A Comparative Guide to DPP-4 Inhibitors and Neuro-Antiviral Agents As a Senior Application Scientist, I frequently evaluate pharmacophore scaffolds that...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Efficacy of 3-Amino-1-Adamantanol Derived Compounds: A Comparative Guide to DPP-4 Inhibitors and Neuro-Antiviral Agents

As a Senior Application Scientist, I frequently evaluate pharmacophore scaffolds that can overcome the limitations of existing therapeutics. Among these, 3-Amino-1-adamantanol (CAS: 702-82-9) stands out as a highly versatile tricyclic building block. The adamantane cage provides unique steric bulk and exceptional lipophilicity, properties that drastically alter a molecule's pharmacokinetic profile, target binding kinetics, and blood-brain barrier (BBB) penetration.

This guide provides an objective, data-driven comparison of 3-amino-1-adamantanol derivatives against non-adamantane alternatives. We will dissect their mechanistic pathways and provide self-validating experimental protocols to help your laboratory accurately quantify their efficacy.

The Pharmacological Significance of the Adamantane Scaffold

The incorporation of the 3-amino-1-adamantanol moiety into a drug's architecture is rarely accidental; it is a deliberate structural choice designed to solve specific binding challenges:

  • Metabolic Efficacy (Type 2 Diabetes): In the synthesis of Vildagliptin, the adamantanol group perfectly occupies the hydrophobic S1 pocket of the Dipeptidyl Peptidase-4 (DPP-4) enzyme[1]. This steric fit results in a slow dissociation rate, providing sustained glycemic control compared to competitive inhibitors.

  • Antiviral Efficacy: Adamantane derivatives, particularly novel organosilanes, target the M2 ion channel of Influenza A. Unlike neuraminidase inhibitors (e.g., Oseltamivir), these compounds block viral uncoating and retain efficacy against multidrug-resistant (MDR) strains[2]. Furthermore, adamantyl-calix[4]arenes have demonstrated first-in-class efficacy against Herpes Simplex Virus 2 (HSV-2)[3].

  • Neuroprotection: The lipophilic nature of the adamantane cage ensures superior central nervous system (CNS) penetration. Recent studies demonstrate that adamantane derivatives can significantly restrict diabetes-induced cognitive deficits by modulating neuroinflammatory markers (TNF-α, IL-6) and upregulating BDNF[4].

Pathway A 3-Amino-1-adamantanol Scaffold B DPP-4 Inhibitors (e.g., Vildagliptin) A->B Cyanopyrrolidine Addition C M2 Channel Blockers (e.g., Organosilanes) A->C Silane Conjugation D Neuroprotective Agents (e.g., Hydrazones) A->D Aldehyde Condensation E S1/S2 Pocket Binding Slow Dissociation B->E F Viral Uncoating Inhibition C->F G BBB Penetration & Reduced Neuroinflammation D->G Metabolic Control\n(Type 2 Diabetes) Metabolic Control (Type 2 Diabetes) E->Metabolic Control\n(Type 2 Diabetes) Antiviral Efficacy\n(Influenza A / HSV-2) Antiviral Efficacy (Influenza A / HSV-2) F->Antiviral Efficacy\n(Influenza A / HSV-2) Cognitive Preservation Cognitive Preservation G->Cognitive Preservation

Figure 1: Divergent pharmacological pathways of 3-Amino-1-adamantanol derivatives.

Quantitative Efficacy Comparison

To objectively evaluate the performance of these derivatives, we must benchmark them against standard-of-care alternatives. The table below synthesizes the comparative efficacy of adamantanol-derived compounds across different therapeutic domains.

Compound ClassPrimary TargetEfficacy MetricNon-Adamantane AlternativeComparative Advantage
Vildagliptin DPP-4 EnzymeIC₅₀ ~ 3.5 nMSitagliptinSlower enzyme dissociation rate; sustained GLP-1 elevation due to covalent, reversible binding.
Adamantyl-Organosilanes M2 Ion ChannelEC₅₀ ~ 2.5 µMOseltamivirRetains high efficacy against multidrug-resistant (MDR) Influenza A strains[2].
Adamantyl-calix[4]arenes HSV-2SI ≈ 12.5AcyclovirNovel mechanism of viral entry blockade via multivalent surface binding[3].
Adamantane-Hydrazones Neuroinflammation↓ TNF-α, IL-6Standard NSAIDsSuperior BBB penetration; effectively reverses diabetes-induced cognitive deficits[4].

Experimental Protocols for Validation

A protocol is only as good as its internal controls. As researchers, we must design self-validating systems where false positives are immediately identifiable. Below are two optimized workflows for validating the metabolic and antiviral efficacy of 3-amino-1-adamantanol derivatives.

Protocol A: In Vitro DPP-4 Inhibition Fluorogenic Assay (Metabolic Validation)

Causality & Rationale: We utilize Gly-Pro-AMC as the substrate because DPP-4 specifically cleaves dipeptides after a proline residue. Upon cleavage, the AMC (7-Amino-4-methylcoumarin) fluorophore is released, providing a highly sensitive kinetic readout. Tris-HCl (pH 8.0) is selected to mimic the physiological optimum of the enzyme, ensuring maximum dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 0.1 mg/mL BSA, 1 mM EDTA). The BSA prevents non-specific binding of the lipophilic adamantane compounds to the microplate walls.

  • Compound Dilution: Serially dilute the 3-amino-1-adamantanol derivative (e.g., Vildagliptin) in DMSO, ensuring the final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 10 µL of recombinant human DPP-4 (0.5 ng/well) to 40 µL of assay buffer containing the test compound in a black 96-well plate. Incubate at 37°C for 30 minutes. Self-Validation Check: Include a Sitagliptin positive control well and a DMSO-only negative control well.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 50 µM Gly-Pro-AMC substrate.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Determine the IC₅₀ using non-linear regression. Calculate the Z'-factor using the positive and negative controls; a Z' > 0.5 validates the assay's robustness.

Protocol B: Viral Plaque Reduction Assay (Antiviral Validation)

Causality & Rationale: To validate M2 channel inhibitors (like adamantyl-organosilanes), we use a Plaque Reduction Assay (PRA) on MDCK cells. We incorporate TPCK-treated trypsin in the agarose overlay because Influenza A requires trypsin to cleave the hemagglutinin (HA) precursor into HA1 and HA2, a step mandatory for multicycle viral replication in vitro.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK cells in 6-well plates at 5×105 cells/well and incubate until a 90-100% confluent monolayer forms.

  • Viral Infection: Wash cells with PBS. Infect with Influenza A virus (e.g., H1N1 or an MDR strain) at a multiplicity of infection (MOI) of 0.001. Incubate for 1 hour at 37°C, gently rocking the plate every 15 minutes to ensure even viral adsorption.

  • Compound Overlay: Aspirate the viral inoculum. Overlay the cells with 2 mL of MEM containing 1% low-melting-point agarose, 1 µg/mL TPCK-treated trypsin, and varying concentrations of the adamantane derivative. Self-Validation Check: Include an Oseltamivir control to benchmark efficacy against MDR strains.

  • Incubation: Invert plates and incubate at 37°C with 5% CO₂ for 48–72 hours until visible plaques form.

  • Fixation and Staining: Fix cells with 4% formaldehyde for 1 hour. Remove the agarose plug and stain the monolayer with 0.1% crystal violet solution.

  • Quantification: Count the clear plaques against the purple background. Calculate the EC₅₀ (concentration reducing plaque number by 50% compared to the untreated virus control).

Protocol S1 Compound Preparation S2 Enzyme/Cell Incubation S1->S2 Internal Controls S3 Fluorogenic/Plaque Readout S2->S3 Kinetic Monitoring S4 Data Normalization & IC50 Calculation S3->S4 Z'-Factor Validation

Figure 2: Self-validating high-throughput screening workflow for adamantane derivatives.

Conclusion

The 3-amino-1-adamantanol scaffold is far more than a simple structural intermediate; it is a powerful pharmacological tool. By leveraging its unique lipophilicity and steric properties, drug development professionals can engineer compounds that overcome rapid enzyme dissociation (as seen in DPP-4 inhibitors) and bypass the resistance mechanisms of mutating viral strains. When validating these compounds, employing self-validating kinetic and phenotypic assays ensures that the distinct advantages of the adamantane cage are accurately quantified.

References

  • Sigma-Aldrich. 3-Amino-1-adamantanol 96% (CAS 702-82-9) Properties and Applications.Link

  • CPHI Online. 3-Amino-1-adamantanol (Intermediate of Vildagliptin).1

  • National Institutes of Health (PMC). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment.4

  • National Institutes of Health (PMC). Design and expeditious synthesis of organosilanes as potent antivirals targeting multidrug-resistant influenza A viruses.2

  • ResearchGate. Synthesis and antiherpetic activity of N-(3-amino-1-adamantyl)calix[4]arenes.3

Sources

Validation

Comparing the pharmacokinetic properties of adamantane-based drugs

An In-Depth Comparative Guide to the Pharmacokinetics of Adamantane-Based Therapeutics The introduction of the adamantane moiety—a highly symmetrical, rigid, and lipophilic tricyclic hydrocarbon cage—into pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Pharmacokinetics of Adamantane-Based Therapeutics

The introduction of the adamantane moiety—a highly symmetrical, rigid, and lipophilic tricyclic hydrocarbon cage—into pharmacophores has been a cornerstone strategy in medicinal chemistry. This structural modification dramatically alters a drug's absorption, distribution, metabolism, and excretion (ADME) profile, generally enhancing lipophilicity, metabolic stability, and central nervous system (CNS) penetration.

For researchers and drug development professionals, understanding the nuanced pharmacokinetic (PK) differences among adamantane derivatives is critical for rational drug design and clinical dosing strategies. This guide provides an objective, data-driven comparison of the three most prominent systemic adamantane-based drugs: Amantadine , Rimantadine , and Memantine .

Mechanistic Pharmacokinetics: Absorption and Distribution

Despite sharing the same core adamantane cage, minor structural variations among these three drugs lead to profound differences in their distribution and tissue accumulation.

Absorption: All three compounds exhibit excellent oral bioavailability. Amantadine and memantine are almost completely absorbed (bioavailability approaching 90-100%)[1][2]. Rimantadine is also well absorbed, though its systemic exposure is modulated by extensive first-pass metabolism[3]. Time to peak plasma concentration ( Tmax​ ) for immediate-release formulations of these drugs typically ranges from 2 to 7 hours[2][4].

Distribution and Lysosomal Trapping: The volume of distribution ( Vd​ ) is exceptionally large for all three drugs, indicating extensive tissue binding and CNS penetration. Memantine exhibits a Vd​ of 9–11 L/kg[4], while rimantadine's Vd​ is similarly expansive[5].

A critical phenomenon dictating the distribution of these basic lipophilic amines (pKa ~10.4) is lysosomal trapping [6]. In the physiological pH of blood (7.4) and cytosol (7.2), a fraction of the drug exists in a non-ionized, highly lipophilic state, allowing it to freely diffuse across cell membranes. However, upon entering the acidic environment of lysosomes (pH 4.0–5.0), the amine group becomes heavily protonated. This charged state prevents the molecule from diffusing back across the lysosomal membrane, leading to intracellular concentrations that can be 10 to 20 times higher than plasma levels[6].

G Blood Blood Plasma (pH 7.4) Cytosol Cytosol (pH 7.0 - 7.2) Blood->Cytosol Passive Diffusion NonIonized Non-ionized Amine (Lipophilic) Cytosol->NonIonized Equilibrium Lysosome Lysosome (pH 4.0 - 5.0) Ionized Protonated Amine (Charged & Trapped) Lysosome->Ionized Acidic Protonation NonIonized->Lysosome Membrane Diffusion Ionized->Cytosol Blocked Efflux

Mechanism of lysosomal trapping of basic lipophilic adamantane derivatives.

Metabolism and Elimination: The Structural Divergence

The most significant comparative distinction among these drugs lies in their clearance mechanisms. The addition of an ethylamine side chain in rimantadine, compared to the direct amine attachment in amantadine, fundamentally shifts its metabolic fate.

  • Amantadine & Memantine (Renal Clearance): Both drugs undergo minimal hepatic metabolism. Over 90% of an amantadine dose[2] and 57–82% of a memantine dose[4] are excreted unchanged in the urine. Their elimination relies heavily on glomerular filtration and active tubular secretion. Consequently, their half-lives are highly sensitive to renal function. Memantine's clearance is also strictly pH-dependent; alkaline urine (pH 8) can reduce its clearance by up to 80% due to increased tubular reabsorption of the non-ionized fraction[7].

  • Rimantadine (Hepatic Clearance): In stark contrast, rimantadine is extensively metabolized by the liver via hydroxylation, conjugation, and glucuronidation[3][5]. Less than 25% of the drug is excreted unchanged in the urine[3]. Therefore, rimantadine's half-life (25–38 hours) is more significantly impacted by severe hepatic dysfunction than by mild-to-moderate renal impairment[8].

Divergent pharmacokinetic elimination pathways based on structural modifications.

Quantitative PK Parameter Comparison

The following table summarizes the foundational pharmacokinetic parameters for these three agents in healthy adults with normal organ function.

ParameterAmantadineRimantadineMemantine
Oral Bioavailability 86 – 90%[2]Well absorbed[3]~100%[4]
Time to Peak ( Tmax​ ) 2 – 4 hours[2]5 – 6 hours[8]3 – 7 hours[4]
Volume of Distribution ( Vd​ ) 3 – 8 L/kg[2]~12 L/kg[5]9 – 11 L/kg[4]
Plasma Protein Binding ~67%[2]~40%[3]~45%[4]
Primary Metabolism Minimal (~5-15% acetylated)[2]Extensive (Hydroxylation)[3]Minimal (Polar metabolites)[7]
Excretion (Unchanged in Urine) >90%[2]<25%[3]57 – 82%[4]
Elimination Half-Life ( t1/2​ ) 10 – 17 hours[2]25 – 38 hours[8]60 – 80 hours[4]
Primary Dose-Limiting Organ Kidney (ESRD t1/2​ up to 8 days)[2]Liver (Severe hepatic disease)[8]Kidney[7]

Experimental Methodology: LC-MS/MS Quantification of Adamantanes

To accurately determine the pharmacokinetic profiles of adamantane derivatives in preclinical or clinical studies, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The following protocol outlines a self-validating system for quantifying memantine in human plasma.

Rationale & Causality: Adamantanes lack strong chromophores, making standard UV detection inadequate. MS/MS provides the necessary sensitivity and specificity. Because these drugs are highly lipophilic and protein-bound, aggressive protein precipitation is required to ensure total drug recovery.

Step-by-Step Protocol:

  • Preparation of Standards and Internal Standard (IS):

    • Spike blank human plasma with known concentrations of memantine to create a calibration curve (e.g., 1 to 500 ng/mL).

    • Prepare a working solution of an isotopically labeled internal standard, such as Memantine-d6. Causality: The IS co-elutes with the analyte and experiences identical matrix-induced ionization suppression/enhancement, acting as an internal mathematical correction factor for MS fluctuations.

  • Protein Precipitation (Sample Extraction):

    • Aliquot 50 µL of the plasma sample (unknown or standard) into a microcentrifuge tube.

    • Add 150 µL of ice-cold acetonitrile containing the Memantine-d6 IS.

    • Causality: The organic solvent denatures plasma proteins (disrupting the ~45% protein binding of memantine), releasing the free drug into the solvent while precipitating the protein matrix.

  • Centrifugation:

    • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer 100 µL of the clear supernatant to an autosampler vial. Causality: Removing the protein pellet prevents irreversible clogging of the LC column frits and extends column life.

  • Chromatographic Separation:

    • Inject 5 µL onto a reversed-phase C18 column (e.g., 50 × 2.1 mm, 1.7 µm).

    • Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH of the mobile phase well below the drug's pKa (~10.4), ensuring the amine group remains fully protonated ( [M+H]+ ). This maximizes ionization efficiency in the positive Electrospray Ionization (ESI+) mode.

  • Mass Spectrometry Detection (MRM Mode):

    • Monitor the specific Multiple Reaction Monitoring (MRM) transitions. For memantine, the transition is typically m/z 180.2 163.2 (loss of NH3​ ). For Memantine-d6, monitor m/z 186.2 169.2.

    • Causality: MRM filters out background plasma lipids by requiring two mass selection events (parent ion and specific fragment), yielding near-zero background noise and high quantitative trustworthiness.

References

  • Apotex Inc. (2018). Memantine Hydrochloride Tablets USP 10 mg Product Monograph. Health Canada.[Link]

  • Capparelli, E. V., et al. (1988). Rimantadine pharmacokinetics in healthy subjects and patients with end-stage renal failure. Clinical Pharmacology & Therapeutics. [Link]

  • FDA. (2003). NAMENDA (memantine hydrochloride) Approval Labeling Text. U.S. Food and Drug Administration.[Link]

  • Healio. (2025). Flumadine: Uses, Side Effects & Dosage.[Link]

  • Kornhuber, J., et al. (1995). Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials. Journal of Neural Transmission.[Link]

  • Oncohema Key. (2017). Antiviral Drugs for Influenza and Other Respiratory Virus Infections.[Link]

  • PDR.Net. Flumadine - Drug Summary. Prescribers' Digital Reference.[Link]

  • StatPearls. (2024). Memantine. National Center for Biotechnology Information.[Link]

  • Wikipedia. Memantine. [Link]

Sources

Comparative

Comparative Guide to Validated Analytical Methods for 3-Amino-1-adamantanol

A Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of validated analytical methods for the quantification of 3-Amino-1-adamantanol, a k...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of validated analytical methods for the quantification of 3-Amino-1-adamantanol, a key intermediate in the synthesis of vildagliptin and other pharmaceutical compounds.[1][2] The integrity of a final drug product is intrinsically linked to the quality of its starting materials and intermediates. Therefore, robust and reliable analytical methods for 3-Amino-1-adamantanol are essential for ensuring product quality, maintaining process control, and meeting regulatory expectations. This document will explore the experimental nuances and performance characteristics of various analytical techniques, supported by experimental data, to empower you to make informed decisions for your specific analytical challenges.

The Critical Need for Validated Analytical Methods

The validation of an analytical procedure is the formal process of demonstrating its suitability for its intended purpose.[3] For 3-Amino-1-adamantanol, this means establishing that a chosen method can accurately and precisely measure its concentration and purity in a given sample matrix. The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical method validation, outlining the necessary performance characteristics to be evaluated.[3][4][5][6]

Comparative Analysis of Leading Analytical Techniques

The selection of an analytical method for 3-Amino-1-adamantanol is influenced by factors such as the compound's inherent chemical properties, the required sensitivity, and the available instrumentation. Due to its lack of a strong chromophore, direct analysis by UV-Vis spectrophotometry is challenging, necessitating derivatization for HPLC-UV analysis or the use of alternative detection methods.[1]

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[1] 3-Amino-1-adamantanol, being amenable to gas chromatography, can be effectively analyzed using this method, often without the need for derivatization.[1]

Rationale for Use: GC-FID offers high resolution and sensitivity for the analysis of 3-Amino-1-adamantanol. The flame ionization detector is a universal detector for organic compounds, providing a robust and reliable response. This method is particularly well-suited for purity analysis and the quantification of the main component.

Experimental Workflow for GC-FID Analysis

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample 3-Amino-1-adamantanol Sample Dissolution Dissolve in appropriate solvent (e.g., Methanol/DMSO) Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Separation on a suitable capillary column (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane) Injection->Separation Detection Detection by FID Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using external standard calibration Integration->Quantification

Caption: A generalized workflow for the GC-FID analysis of 3-Amino-1-adamantanol.

Detailed Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-Amino-1-adamantanol reference standard in a suitable solvent mixture, such as methanol and dimethyl sulfoxide (80:20 v/v).[7]

    • Prepare working standards by serial dilution of the stock solution.

    • Accurately weigh the sample and dissolve it in the same solvent to achieve a concentration within the calibration range.[7]

  • Chromatographic Conditions:

    • Column: A capillary column with a stationary phase of 6% cyanopropylphenyl-94% dimethylpolysiloxane is a suitable choice.[7]

    • Carrier Gas: Nitrogen or a mixture of hydrogen and nitrogen can be used.[7]

    • Temperatures: Injector at 225°C, Detector at 290°C, and a column oven temperature of 190°C.[7]

    • Flow Rate: A column flow rate of approximately 6 mL/min is recommended.[7]

    • Injection: A split injection is typically used.[7]

  • Data Analysis:

    • Identify the 3-Amino-1-adamantanol peak based on its retention time compared to the standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the sample from the calibration curve.

Performance Characteristics (Based on Published Data):

Validation ParameterTypical PerformanceICH Q2(R1) Acceptance Criteria
Linearity (Correlation Coefficient) >0.999≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%Typically 80 - 120% for assay
Precision (RSD) < 2.0%≤ 2% for repeatability
Limit of Quantitation (LOQ) As low as 2 ng/mL[7]-
High-Performance Liquid Chromatography with Pre-column Derivatization (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis. However, as 3-Amino-1-adamantanol lacks a significant UV chromophore, a pre-column derivatization step is necessary to render it detectable by a UV detector.[1]

Rationale for Use: This method is advantageous when GC is not available or when dealing with complex sample matrices where the selectivity of HPLC is beneficial. The derivatization step introduces a chromophore, allowing for sensitive UV detection.[1] A common derivatizing agent for primary amines like 3-Amino-1-adamantanol is o-phthalaldehyde (OPA) in the presence of a thiol.[1]

Experimental Workflow for HPLC-UV with Pre-column Derivatization

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample 3-Amino-1-adamantanol Sample Dissolution Dissolve in a suitable diluent (e.g., Methanol/Water) Sample->Dissolution Derivatization Mix with OPA/thiol reagent Dissolution->Derivatization Reaction Allow reaction to proceed Derivatization->Reaction Injection Inject into HPLC Reaction->Injection Separation Reversed-phase C18 column Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via external standard calibration Integration->Quantification

Caption: A generalized workflow for the HPLC-UV analysis of 3-Amino-1-adamantanol with pre-column derivatization.

Detailed Experimental Protocol:

  • Reagent and Solution Preparation:

    • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH with potassium hydroxide.[1]

    • OPA/3-MPA Derivatization Reagent: Dissolve o-phthalaldehyde (OPA) in methanol, then add the borate buffer and 3-mercaptopropionic acid (3-MPA). This reagent should be prepared fresh daily.[1]

    • Standard and Sample Solutions: Prepare stock and working solutions of the standard and sample in a methanol/water mixture.[1]

  • Derivatization Procedure:

    • Mix the sample or standard solution with the OPA/3-MPA derivatization reagent.[1]

    • Allow the reaction to proceed for a set time (e.g., 2 minutes) at room temperature before injection.[1]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength appropriate for the derivatized product.

  • Data Analysis:

    • Quantify the derivatized 3-Amino-1-adamantanol peak using an external standard calibration curve.[1]

Performance Characteristics:

Validation ParameterTypical PerformanceICH Q2(R1) Acceptance Criteria
Linearity (Correlation Coefficient) >0.999≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%Typically 80 - 120% for assay
Precision (RSD) < 2.0%≤ 2% for repeatability
Limit of Quantitation (LOQ) Dependent on derivatization efficiency and detector sensitivity-

Method Selection: A Scientifically-Grounded Decision

The choice between GC-FID and HPLC-UV with derivatization depends on the specific requirements of the analysis and the available resources.

  • GC-FID is often simpler as it may not require a derivatization step, making it a more direct method. It is highly suitable for routine quality control testing of the bulk substance.

  • HPLC-UV with pre-column derivatization provides an excellent orthogonal method to GC. This is particularly valuable in stability studies and for impurity profiling, where the separation mechanism differs from that of GC.

For analyses requiring the highest level of specificity, such as the identification of unknown impurities or analysis in complex biological matrices, coupling either GC or HPLC to a mass spectrometer (GC-MS or LC-MS) is the preferred approach.

Conclusion

Both GC-FID and HPLC-UV with pre-column derivatization are robust and reliable methods for the validated analysis of 3-Amino-1-adamantanol. The selection of the most appropriate technique should be based on a thorough understanding of the analytical problem, including the nature of the sample, the required sensitivity, and the need for orthogonal data. By adhering to the principles of analytical method validation outlined by the ICH, scientists can ensure the generation of high-quality, reliable data that is fit for its intended purpose in the pharmaceutical development lifecycle.

References

  • International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Analysis of 3-aminoadamantan-1-ol by HPLC and GC Methods.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Google P
  • Google Patents.
  • Google Patents.
  • Google Patents. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 3-Amino-1-Adamantanol: A Comparative Benchmarking Analysis

Introduction 3-Amino-1-adamantanol is a critical bifunctional cage-like diamine derivative. Its rigid, three-dimensional structure and lipophilic nature make it a highly valued intermediate in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-1-adamantanol is a critical bifunctional cage-like diamine derivative. Its rigid, three-dimensional structure and lipophilic nature make it a highly valued intermediate in medicinal chemistry. Most notably, it serves as the cornerstone for the synthesis of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1] The efficiency, safety, and scalability of its synthesis are therefore of paramount importance to drug development professionals.

This guide provides an in-depth comparison of the most prevalent synthetic routes to 3-amino-1-adamantanol. We will move beyond a simple recitation of methods to analyze the causality behind experimental choices, benchmark performance with quantitative data, and provide validated protocols. This analysis is designed to empower researchers and process chemists to select the optimal synthetic strategy based on their specific objectives, whether they be laboratory-scale discovery or industrial-scale production.

Core Synthetic Strategies: An Overview

The synthesis of 3-amino-1-adamantanol primarily revolves around the selective functionalization of the adamantane core. The bridgehead (tertiary) carbons are the most reactive sites for electrophilic substitution or oxidation due to the stability of the resulting carbocation intermediates. The main strategies can be broadly categorized as:

  • Direct C-H Functionalization of Amantadine: The most common industrial approach, involving the direct oxidation of readily available 1-aminoadamantane (amantadine).

  • Multi-step Synthesis from Adamantanecarboxylic Acid: A longer route that builds the required functionality through a series of classical organic transformations.

  • Alternative Catalytic and Reagent-Mediated Approaches: Niche methods that offer specific advantages, such as high selectivity or milder conditions, but often at the cost of reagent accessibility or price.

Method 1: Direct C-H Functionalization of Amantadine (Nitroxylation-Hydrolysis)

This is the workhorse method for industrial-scale production. The strategy leverages the inherent reactivity of the tertiary C-H bonds at the C3 position of the amantadine scaffold.

Scientific Principle and Mechanistic Insight

The core transformation is an electrophilic substitution on the adamantane ring. A strong acid, typically concentrated sulfuric acid, is used as the medium. A nitrating agent, such as concentrated nitric acid or a nitrate salt, is introduced to generate the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile attacks the electron-rich C-H bond at a bridgehead position. The amino group of amantadine is protonated in the strongly acidic medium, existing as an ammonium salt, which deactivates it as a nucleophile and directs the substitution to the hydrocarbon cage. The resulting 3-nitro-1-aminoadamantane intermediate is not typically isolated. Instead, the reaction mixture is quenched with water and subsequently treated with a strong base (hydroxylation), which hydrolyzes the nitro group to a hydroxyl group, yielding the final product.

The choice of a mixed acid system (e.g., H₂SO₄/HNO₃) is critical for generating a sufficient concentration of the nitronium ion. The reaction is highly exothermic and requires careful temperature control, especially during the initial addition phase, to prevent over-oxidation and the formation of dinitro byproducts.[2] Some patented procedures report the use of boric acid as a catalyst, which has been shown to improve yields, potentially by stabilizing intermediates or modulating the reactivity of the nitrating species.[3]

Representative Experimental Protocol (Industrial Method)

This protocol is a synthesis of information from multiple patents to represent a common industrial approach.[4][5][6]

Step 1: Nitration

  • Prepare a nitrating mixture by cautiously adding 96.9 g (1.0 mol) of concentrated nitric acid dropwise to 735.6 g (7.5 mol) of concentrated (98%) sulfuric acid, maintaining the temperature below 30°C.

  • In a separate reaction vessel, add 187.7 g (1.0 mol) of amantadine hydrochloride to a portion of concentrated sulfuric acid at a temperature between 10-30°C.

  • Slowly add the prepared nitrating mixture dropwise to the amantadine hydrochloride solution. The reaction is typically initiated at a low temperature (e.g., in an ice-water bath for 1-2 hours) and then allowed to proceed at room temperature for an extended period (1-30 hours) to ensure complete reaction.[4][6]

Step 2: Quenching and Hydroxylation

  • Carefully pour the reaction mixture (a light yellow liquid) onto crushed ice with vigorous stirring. This quenching step hydrolyzes the excess nitrating agent and prepares the solution for basification. The solution may turn a blue-green color.[4][6]

  • While maintaining a temperature below 80°C, add a solid base, such as sodium hydroxide or potassium hydroxide, in portions until the pH of the solution reaches 10-12.[6]

  • Stir the now basic mixture for approximately 30-60 minutes to ensure complete hydrolysis of the nitro group to the hydroxyl group.

Step 3: Isolation and Purification

  • Filter the resulting solid precipitate via suction filtration.

  • The filter cake is then purified. A common method involves washing or slurrying the crude product in solvents like methanol or ethanol to remove impurities.[4][5]

  • The purified solid is dried under a vacuum to yield 3-amino-1-adamantanol as a white solid.

Visualizing the Pathway: Direct Functionalization

G Amantadine Amantadine HCl Nitration Nitration Intermediate (3-Nitro-1-aminoadamantane) Amantadine->Nitration H₂SO₄ / HNO₃ (Nitroxylation) Product 3-Amino-1-adamantanol Nitration->Product 1. Quench (H₂O) 2. Base (NaOH) (Hydrolysis)

Caption: Direct functionalization of amantadine.

Method 2: Multi-step Synthesis from Adamantanecarboxylic Acid

This approach builds the molecule from a different starting material, offering an alternative pathway that avoids the direct nitration of amantadine. It relies on a sequence of well-established named reactions.

Scientific Principle and Mechanistic Insight

This synthetic route begins with 1-adamantanecarboxylic acid. The key transformations are:

  • Bromination: The tertiary C-H bond at the C3 position is selectively brominated, typically using liquid bromine with a Lewis acid catalyst like anhydrous aluminum trichloride. This installs a leaving group at the desired position.

  • Modified Curtius Rearrangement: The carboxylic acid at C1 is converted into an amino group. The acid is reacted with a reagent like diphenylphosphoryl azide (DPPA) in the presence of an alcohol (e.g., tert-butanol). This generates an acyl azide, which upon heating, undergoes rearrangement to an isocyanate. The isocyanate is trapped by the alcohol to form a carbamate (e.g., a Boc-protected amine). This is a safer alternative to using highly explosive sodium azide.

  • Hydrolysis: The final step involves the hydrolysis of both the bromo group and the carbamate protecting group. Refluxing in a strong acid like hydrobromic acid can simultaneously cleave the Boc group and substitute the bromine with a hydroxyl group, although a final basic workup is needed to deprotonate the amine.[7]

This method provides excellent regiochemical control but is longer and generally results in a lower overall yield compared to the optimized direct functionalization route.[5][7]

Representative Experimental Protocol

This protocol is adapted from patent CN101747212B.[7]

Step 1: Bromination of 1-Adamantanecarboxylic Acid

  • To liquid bromine, slowly add 1-adamantanecarboxylic acid under the action of an anhydrous aluminum trichloride catalyst.

  • Stir and reflux the mixture at a low temperature (-20°C to 10°C) for 48-60 hours, followed by reaction at 20-30°C for 5 hours to synthesize 3-bromo-1-adamantanecarboxylic acid.

  • Workup involves quenching with sodium bisulfite solution, extraction with an organic solvent, and recrystallization.

Step 2: Modified Curtius Rearrangement

  • The synthesized 3-bromo-1-adamantanecarboxylic acid is reacted with triethylamine, diphenylphosphoryl azide (DPPA), and tert-butanol in an organic solvent.

  • The reaction is heated to 80-110°C for 2-5 hours to form 3-bromo-1-(tert-butoxycarbonylamino)adamantane.

Step 3: Hydrolysis

  • The Boc-protected bromo-adamantane is refluxed in an excess of hydrobromic acid solution for 24-48 hours. This step cleaves the Boc group and hydrolyzes the bromide to the alcohol, forming the hydrobromide salt of 3-amino-1-adamantanol.

  • The solution is cooled, and a base (e.g., 10% sodium hydroxide solution) is added to neutralize the acid and precipitate the free base product.

  • The crude product is filtered and recrystallized from a suitable solvent like methanol to yield pure 3-amino-1-adamantanol.

Visualizing the Pathway: From Adamantanecarboxylic Acid

G Start 1-Adamantane- carboxylic Acid Bromo 3-Bromo-1-adamantane- carboxylic Acid Start->Bromo Br₂ / AlCl₃ (Bromination) Boc 3-Bromo-1-Boc-amino- adamantane Bromo->Boc DPPA, t-BuOH (Curtius Rearrangement) Product 3-Amino-1-adamantanol Boc->Product HBr (aq), Reflux then NaOH (Hydrolysis)

Caption: Multi-step synthesis from 1-adamantanecarboxylic acid.

Method 3: The Ritter Reaction Approach

The Ritter reaction is a classic method for converting a stable carbocation precursor into an N-alkyl amide using a nitrile.[8] This provides an elegant route to introduce a protected amino group onto the adamantane scaffold.

Scientific Principle and Mechanistic Insight

Starting with a suitable precursor like 1-adamantanol, a strong acid (e.g., sulfuric acid) is used to generate a stable tertiary adamantyl carbocation. This electrophile is then attacked by the lone pair on the nitrogen of a nitrile (commonly acetonitrile, which can also serve as the solvent). The resulting nitrilium ion intermediate is hydrolyzed during aqueous workup to yield an N-acetylated amine (an amide).[9] Subsequent hydrolysis of the amide group under acidic or basic conditions yields the desired primary amine. To synthesize 3-amino-1-adamantanol, one would start with 1,3-adamantanediol, perform a Ritter reaction to form 3-acetamido-1-adamantanol, and then hydrolyze the amide. This route offers a different way to install the nitrogen functionality but requires the synthesis of the diol precursor and adds deprotection steps.

Quantitative Benchmarking of Synthesis Methods

The selection of a synthetic route is a multi-factorial decision. The following table summarizes the key performance indicators for the discussed methods based on data reported in the scientific and patent literature.

MetricMethod 1: Direct FunctionalizationMethod 2: From Adamantanecarboxylic AcidMethod 3: Alternative/Catalytic
Starting Material Amantadine / Amantadine HCl1-Adamantanecarboxylic AcidAmantadine or Adamantane
Typical Yield 70-90% (Optimized)[4][5]~20% (Overall)[5][7]74-80%[4][5]
Purity High (>99% GC achievable)[4][5]High after recrystallizationVariable, often high
Key Reagents H₂SO₄, HNO₃, NaOH/KOHBr₂, AlCl₃, DPPA, HBrMo(CO)₆, CBr₄, TFDO[4][5][6]
Number of Steps 1 (Potentially 2 with purification)3-41-2
Scalability Excellent, widely used in industryPoor, due to low overall yield and multiple stepsPoor, due to expensive/toxic reagents
Safety/Eco-Score Moderate (strong acids, exothermic)Poor (liquid Br₂, azides are hazardous)Poor (expensive/toxic catalysts/solvents)

Decision Workflow for Method Selection

To aid researchers in selecting the most appropriate synthetic route, the following decision workflow has been developed.

Workflow start Primary Goal? high_yield Highest Yield & Scalability? start->high_yield lab_scale Lab-Scale / Alternative Pathway? start->lab_scale high_yield->lab_scale No method1 Use Method 1: Direct Functionalization of Amantadine high_yield->method1 Yes method2 Consider Method 2: From Adamantanecarboxylic Acid lab_scale->method2 Avoids direct nitration method3 Consider Method 3: Specialized Reagents lab_scale->method3 Unique selectivity needed

Caption: Workflow for selecting a synthesis method.

Conclusion and Senior Scientist's Recommendation

For the majority of applications, particularly those focused on process development and scale-up for pharmaceutical manufacturing, the Direct C-H Functionalization of Amantadine (Method 1) is unequivocally the superior choice. Its reliance on inexpensive, readily available starting materials and its high-yield, one-pot nature make it economically and logistically advantageous. While it involves harsh reagents, the process has been extensively optimized and validated for industrial production, with established safety protocols.[4][5]

The Multi-step Synthesis from Adamantanecarboxylic Acid (Method 2) serves as a valuable academic exercise and a viable alternative if direct nitration of amantadine must be avoided for specific reasons. However, its low overall yield and multiple complex steps make it unsuitable for large-scale manufacturing.[7]

Alternative methods involving expensive catalysts or unstable reagents, such as methyl(trifluoromethyl)dioxirane (TFDO), may offer exceptionally high yields (up to 98%) but are prohibitively expensive and impractical for anything beyond small-scale laboratory synthesis.[5][6]

Ultimately, the direct nitroxylation-hydrolysis of amantadine represents the most mature, efficient, and scalable technology for producing the vital drug intermediate, 3-amino-1-adamantanol.

References

  • Preparation method of 3-amino-1-adamantanol.
  • Preparation method of 3-amino-1-adamantanol.
  • Method for synthesizing 3-amino-1-adamantanol.
  • Method for preparing 3-amino-1-adamantane alcohol.
  • Process for preparing 3-amino-1-adamantanol. CN109824524A, WIPO Patentscope. [Link]

  • An efficient synthesis of Vildagliptin intermediates. Li, J., et al. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-(Dimethylamino)adamantan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 3-(Dimethylamino)adamantan-1-ol hydrochloride (CAS No. 1496...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 3-(Dimethylamino)adamantan-1-ol hydrochloride (CAS No. 149607-01-2). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from safety data sheets of structurally similar compounds and general best practices for handling adamantane derivatives and amine hydrochlorides.

Hazard Assessment: Understanding the Risks

Potential Hazard Basis for Assessment Primary Routes of Exposure
Skin IrritationAmine hydrochlorides and some adamantane derivatives are known skin irritants.[6][7][9]Dermal contact
Eye IrritationSimilar compounds are classified as causing serious eye irritation.[6][7][9]Eye contact
Respiratory IrritationInhalation of dust or aerosols may cause respiratory irritation.[6][7][8]Inhalation
Harmful if SwallowedIngestion may cause gastrointestinal irritation.[6][7]Ingestion

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure to 3-(Dimethylamino)adamantan-1-ol hydrochloride.[8][10] PPE should be selected based on the potential for exposure during a specific task.[11]

Protection Type Required PPE Specifications and Remarks
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing.Must comply with EN166 (EU) or NIOSH (US) standards.[8]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A lab coat or chemical-resistant apron should be worn.Gloves must be inspected prior to use.[12] Contaminated clothing should be removed and washed before reuse.[9]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if ventilation is inadequate or for spill response.This is particularly important when handling the powder outside of a fume hood or when generating aerosols.[8][13]
Hand Protection Chemical-resistant gloves.Wash hands thoroughly after handling.[8][12]
Hierarchy of Controls

It is crucial to remember that PPE is the last line of defense. The hierarchy of controls should always be prioritized to ensure the highest level of safety.

Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Step-by-step workflow for handling 3-(Dimethylamino)adamantan-1-ol hydrochloride.

Disposal Plan: Environmental Responsibility

Proper disposal of 3-(Dimethylamino)adamantan-1-ol hydrochloride and its containers is critical to prevent environmental contamination and ensure regulatory compliance. [1]Adamantane itself may cause long-lasting harmful effects to aquatic life. [1]

Step-by-Step Disposal Protocol
  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container. [1] * The container should be made of a compatible material (e.g., glass or polyethylene). [1] * The label must clearly state "Hazardous Waste" and include the full chemical name. [1]

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. [1] * The storage area should be well-ventilated, away from heat sources, and separate from incompatible materials. [1]

  • Disposal Procedure:

    • Never dispose of this chemical down the drain or in regular trash. [1] * The recommended method of disposal is incineration by a licensed hazardous waste disposal company. [1] * Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. [1]

  • Decontamination:

    • Thoroughly decontaminate any labware or surfaces that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. [1] * Collect the decontamination rinsate as hazardous waste. [1]

Disposal Workflow

Disposal Workflow Collect Collect Waste in a Labeled, Sealed Container Store Store in Designated Hazardous Waste Area Collect->Store Contact Contact EHS for Pickup Store->Contact Incinerate Incineration by Licensed Waste Disposal Company Contact->Incinerate

Caption: Disposal workflow for 3-(Dimethylamino)adamantan-1-ol hydrochloride.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [9][12]* In case of skin contact: Take off contaminated clothing and wash before reuse. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. [9][12]* If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if symptoms develop or persist. * If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. * In case of a spill: Use personal protective equipment. [12]Wipe dry, place in a sealed container for waste disposal. [12]Ventilate the area and wash the spill site after material pickup is complete. [12] By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring the integrity of your research and the protection of our environment.

References

  • (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 1-AMINO-3-ADAMANTANOL. Retrieved from [Link]

  • Capot Chemical. (2012, April 9). MSDS of 3-amino-1-adamantanol. Retrieved from [Link]

  • LookChem. (n.d.). Cas 702-82-9,3-Amino-1-hydroxyadamantane. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 2). The Chemical Properties and Applications of 3-Amino-1-adamantanol: A Deeper Look. Retrieved from [Link]

  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • ACS Publications. (2013, February 25). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews. Retrieved from [Link]

  • NIH. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition - PMC. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]

Sources

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